molecular formula C6H19O3PSi2 B1370114 Bis(trimethylsilyl) phosphite CAS No. 3663-52-3

Bis(trimethylsilyl) phosphite

Cat. No.: B1370114
CAS No.: 3663-52-3
M. Wt: 226.36 g/mol
InChI Key: TVYLOQJEHUAACN-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) phosphite is a valuable silylated phosphonite reagent that provides researchers with a highly nucleophilic phosphorus source for constructing P-C bonds. Its primary research value lies in its role as a versatile precursor for synthesizing functionalized phosphorus derivatives, which are crucial in materials science and medicinal chemistry. This compound is instrumental in the catalyst-free, photochemical hydrophosphination of alkenes, providing a straightforward synthetic route to trivalent phosphorus compounds under solvent-free and UV irradiation conditions . Furthermore, it serves as a key intermediate in cascade reactions with silylated imidates, enabling the synthesis of aminomethylenebisphosphinates (AMBPi)—scaffolds of significant interest due to their potential as bioisosteres for phosphates and carboxylates in drug discovery . In applied research, phosphite derivatives containing the trimethylsilyl group, such as tris(trimethylsilyl) phosphite (TMSPi), are recognized as effective additives in lithium-ion battery electrolytes. They improve performance by forming stable cathode electrolyte interphaces (CEI) and exhibiting HF elimination ability, which is critical for high-voltage operations at elevated temperatures . The reagent is for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trimethylsilyl) hydrogen phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H19O3PSi2/c1-11(2,3)8-10(7)9-12(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLOQJEHUAACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(O)O[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H19O3PSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stability of Bis(trimethylsilyl) Phosphite

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trimethylsilyl) phosphite, systematically named bis(trimethylsilyl) hydrogen phosphite, is a versatile organosilicon-phosphorus compound with significant applications in organic synthesis and materials science. Its unique reactivity, stemming from the presence of both silicon and phosphorus centers, has made it a valuable reagent for phosphorylation reactions and as a precursor for a variety of organophosphorus compounds. This guide provides a comprehensive overview of its chemical structure, with a particular focus on its tautomeric nature, and a detailed analysis of its stability under various conditions.

Chemical Structure and Tautomerism

The chemical formula of bis(trimethylsilyl) phosphite is C6H19O3PSi2, and its IUPAC name is bis(trimethylsilyl) hydrogen phosphite[1]. This nomenclature immediately suggests a crucial aspect of its structure: the presence of a hydrogen atom directly bonded to the phosphorus atom. This places the molecule predominantly in the phosphonate tautomeric form, HP(O)(OSiMe3)2 , rather than the phosphite form, P(OH)(OSiMe3)2 .

The Phosphonate-Phosphite Equilibrium

The equilibrium between the tetracoordinate phosphonate and the trivalent phosphite tautomers is a key feature of H-phosphonates. For dialkyl phosphites, this equilibrium overwhelmingly favors the phosphonate form. In the case of bis(trimethylsilyl) phosphite, the large and electropositive trimethylsilyl groups further stabilize the P=O bond, shifting the equilibrium almost entirely to the phosphonate side.

Caption: Tautomeric equilibrium of bis(trimethylsilyl) phosphite.

Molecular Geometry

Table 1: Predicted and Analogous Bond Parameters for HP(O)(OSiMe3)2

ParameterPredicted/Analogous ValueReference/Comment
Bond Lengths
P=O~1.45 - 1.48 ÅTypical for phosphonates.
P-H~1.38 - 1.42 ÅCharacteristic of a direct P-H bond.
P-O~1.56 - 1.60 ÅSingle bond character.
Si-O~1.63 - 1.67 ÅTypical Si-O bond length.
Si-C~1.84 - 1.88 ÅStandard Si-C bond length.
Bond Angles
O=P-O~112° - 116°Reflects the tetrahedral geometry.
O-P-H~103° - 107°
O-P-O~100° - 104°
P-O-Si~125° - 135°The Si-O-P angle is typically wide.
Spectroscopic Characterization

Spectroscopic methods provide clear evidence for the predominance of the phosphonate tautomer.

  • ³¹P NMR Spectroscopy: The ³¹P NMR spectrum of bis(trimethylsilyl) phosphite shows a characteristic doublet in the phosphonate region of the spectrum. The large one-bond coupling constant (¹J(P,H)) of approximately 600-700 Hz is a definitive indicator of a direct P-H bond[2]. The chemical shift is also consistent with a tetracoordinate phosphorus center.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum displays a doublet for the hydrogen atom attached to the phosphorus, with the same large coupling constant observed in the ³¹P NMR spectrum. The protons of the trimethylsilyl groups appear as a singlet, or a doublet due to a smaller three-bond coupling to phosphorus (³J(P,H)).

  • Infrared (IR) Spectroscopy: The IR spectrum provides two key pieces of evidence for the phosphonate structure:

    • A strong absorption band in the region of 2300-2450 cm⁻¹ corresponding to the P-H stretching vibration.

    • A strong absorption band between 1230-1260 cm⁻¹ attributed to the P=O stretching vibration[3]. The corresponding P-OH stretching band for the phosphite tautomer (around 3200-3400 cm⁻¹) is absent.

Stability of Bis(trimethylsilyl) Phosphite

The stability of bis(trimethylsilyl) phosphite is a critical consideration for its storage, handling, and application in chemical synthesis.

Thermal Stability

Organophosphorus esters, including silyl phosphites, can undergo thermal decomposition. The primary decomposition pathway for phosphonates involves the elimination of a phosphorus acid[4][5]. For bis(trimethylsilyl) phosphite, this would likely involve the elimination of phosphorous acid and the formation of hexamethyldisiloxane, although the specific decomposition temperature and products under various conditions require further detailed investigation. The presence of the bulky and thermally stable trimethylsilyl groups likely imparts a higher thermal stability compared to their alkyl counterparts.

Hydrolytic Stability

The Si-O-P linkage in bis(trimethylsilyl) phosphite is susceptible to hydrolysis. The rate of hydrolysis is significantly influenced by the steric bulk of the silyl groups. The trimethylsilyl groups offer considerable steric hindrance, which protects the phosphorus center from nucleophilic attack by water. However, under acidic or basic conditions, or in the presence of moisture over extended periods, hydrolysis will occur, leading to the formation of phosphorous acid and trimethylsilanol, which can further react to form hexamethyldisiloxane.

Caption: Hydrolysis of bis(trimethylsilyl) hydrogen phosphite.

Oxidative Stability

The phosphorus(III) center in the minor phosphite tautomer is susceptible to oxidation. However, given the overwhelming prevalence of the phosphonate form, where phosphorus is in the +5 oxidation state, bis(trimethylsilyl) phosphite is generally stable towards mild oxidizing agents. Stronger oxidizing conditions can, however, lead to the oxidation of the P-H bond.

Handling and Storage

Due to its moisture sensitivity, bis(trimethylsilyl) phosphite should be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques[6][7][8]. It should be stored in a tightly sealed container in a cool, dry place. Exposure to atmospheric moisture will lead to gradual decomposition.

Synthesis and Purification

Several methods have been reported for the synthesis of bis(trimethylsilyl) phosphite.

Silylation of Phosphorous Acid

A common and effective method involves the silylation of phosphorous acid with a silylating agent such as chlorotrimethylsilane in the presence of a base like triethylamine, or with hexamethyldisilazane[5][9].

Experimental Protocol: Synthesis from Phosphorous Acid and Chlorotrimethylsilane

  • To a stirred solution of anhydrous phosphorous acid in a dry, inert solvent (e.g., diethyl ether or toluene) under a nitrogen atmosphere, add an excess of triethylamine.

  • Cool the mixture in an ice bath and slowly add an excess of chlorotrimethylsilane.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The triethylamine hydrochloride precipitate is removed by filtration under an inert atmosphere.

  • The solvent and any excess reagents are removed from the filtrate under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure bis(trimethylsilyl) hydrogen phosphite.

Caption: Synthesis via silylation of phosphorous acid.

Purification

Vacuum distillation is the most common method for purifying bis(trimethylsilyl) phosphite. It is important to ensure that the distillation apparatus is thoroughly dried to prevent hydrolysis of the product.

Reactivity and Applications

The reactivity of bis(trimethylsilyl) phosphite is characterized by the presence of the nucleophilic P-H bond and the labile Si-O bonds.

Radical Additions

Bis(trimethylsilyl) phosphite can undergo radical addition reactions to alkenes and alkynes, providing a route to various organophosphonates[10]. These reactions are typically initiated by radical initiators such as peroxides or by UV irradiation.

Arbuzov-type Reactions

The P-H bond can participate in reactions analogous to the Michaelis-Arbuzov reaction, reacting with various electrophiles.

Use as an HF Scavenger

In the field of materials science, particularly in lithium-ion battery technology, bis(trimethylsilyl) phosphite and its tris-silylated analogue have been investigated as electrolyte additives. They function as hydrogen fluoride (HF) scavengers, reacting with trace amounts of HF present in the electrolyte to form stable fluorotrimethylsilane (Me3SiF) and phosphorous acid. This prevents the degradation of the battery components by the corrosive HF.

Conclusion

Bis(trimethylsilyl) phosphite is a valuable reagent that exists almost exclusively as its phosphonate tautomer, bis(trimethylsilyl) hydrogen phosphite. This structural feature governs its characteristic spectroscopic properties and reactivity. While its susceptibility to hydrolysis necessitates careful handling, its thermal stability and unique reactivity make it a useful tool in modern organic synthesis and a promising component in advanced materials applications. A thorough understanding of its structure and stability is paramount for its effective and safe utilization in research and development.

References

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers, 14(22), 4929. [Link]

  • Howell, B. A. (2022). Thermal Degradation of Organophosphorus Flame Retardants. PubMed, 14(22), 4929. [Link]

  • LookChem. (n.d.). Cas 1795-31-9, TRIS(TRIMETHYLSILYL)PHOSPHITE. Retrieved from [Link]

  • Google Patents. (n.d.). CN106046046A - Preparation method of tris(trimethylsilyl)phosphite.
  • ResearchGate. (2025). Solving the 31 P{ 1 H} NMR spectrum of (Me 3 Si) 3 P 7 as B[AC] 3 case. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). Bis(trimethylsilyl)phosphite. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]

  • NMR Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Ferguson, I. G. T., & Glidewell, C. (1977). Organosilyl esters of some phosphorus acids: identification of kinetic and thermodynamic isomers. Journal of the Chemical Society, Dalton Transactions, (20), 2071-2074. [Link]

  • McFarlane, W. (1967). Heteronuclear magnetic triple resonance: the sign of the 31P–1H coupling constant. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1660-1662. [Link]

  • Semantic Scholar. (2016, May 31). Preparation method of tris(trimethylsilyl)phosphite. Retrieved from [Link]

  • Princeton University. (n.d.). Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. Retrieved from [Link]

  • George, L., & A. (n.d.). Matrix-Isolation Infrared Spectroscopy of Organic Phosphates. Applied Spectroscopy, 48(10), 1253-1257. [Link]

  • ResearchGate. (2025). A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite. Retrieved from [Link]

  • ResearchGate. (2026). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?. Retrieved from [Link]

  • PubMed. (1975). Electron diffraction study of the hexagonal polymorphic form of some choline-containing phosphpolipids. Retrieved from [Link]

  • Spectroscopy Online. (2024, March 2). Inorganics III: Even More Spectra, and the Grand Finale. Retrieved from [Link]

  • ResearchGate. (2025). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces. Retrieved from [Link]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

  • Wiley Online Library. (n.d.). A “Solvent‐Free” Crystal Structure of [Fe{N(SiMe3)2}3]. Retrieved from [Link]

  • Taylor & Francis Online. (2010, October 27). Radical Additions of Bis(trimethylsilyl)phosphite to Vinyltimethylsilane and Vinyltriethoxysilane: Crystal Structure of 2-Trimethylsilylethane-phosphonic Acid. Retrieved from [Link]

  • DiVA. (2023, September 29). Detailed structure features from 3D electron diffraction. Retrieved from [Link]

  • ScienceDirect. (n.d.). DFT calculation and experimental validation on the interactions of bis(trifluoromethylsulfonyl)imide and hexafluorophosphate wit. Retrieved from [Link]

  • ChemRxiv. (2022, April 5). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Phosphate Esters: Chemistry and Properties. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Interpretation of Electron Diffraction Patterns from Hydrocarbon Films. Retrieved from [Link]

  • ResearchGate. (2025). Tautomerization equilibria for phosphorous acid and its ethyl esters, free energies of formation of phosphorous and phosphonic acids and their ethyl esters, and pKa values for ionization of the P—H bond in phosphonic acid and phosphonic esters. Retrieved from [Link]

Sources

Bis(trimethylsilyl) Phosphite: A Reagent Profile for Phosphonate Synthesis and Catalysis

[1]

Executive Summary

Bis(trimethylsilyl) phosphite (BTSP) is a specialized organophosphorus reagent widely utilized in the synthesis of phosphonates, nucleotides, and flame retardants. Unlike its fully silylated analog, tris(trimethylsilyl) phosphite (TMSP), BTSP retains a P–H bond, making it a versatile nucleophile and a "masked" equivalent of phosphorous acid (

This guide details the physicochemical properties, synthesis, and handling of BTSP, with a specific focus on its tautomeric behavior and application in the "Silyl-Hilbert-Johnson" reaction for nucleoside modification.

Part 1: Physicochemical Profile

The nomenclature for this compound can be ambiguous in literature. It is chemically defined as the bis-silylated derivative of phosphorous acid. While often referred to as a "phosphite," it predominantly exists in the phosphonate form (P(V)) rather than the phosphite form (P(III)).

Core Identity Data[2][3]
PropertySpecification
Chemical Name Bis(trimethylsilyl) phosphite
IUPAC Name Bis(trimethylsilyl) hydrogen phosphite; Phosphonic acid, bis(trimethylsilyl) ester
CAS Number 3663-52-3
Molecular Formula

Molecular Weight 226.36 g/mol
Appearance Colorless, moisture-sensitive liquid
Density

at

Boiling Point

at

Refractive Index (

)
1.412
Structural Tautomerism

Understanding the tautomeric equilibrium is critical for predicting reactivity. In the absence of external bases or electrophiles, BTSP favors the tetracoordinate phosphonate structure.

Equilibrium:


  • P(III) Form: Highly reactive nucleophile; transient species.

  • P(V) Form: Thermodynamically stable; observed species in

    
     NMR.
    

Part 2: Synthesis & Preparation Protocols[3]

Commercial availability of BTSP can be sporadic due to its hydrolytic instability. In-situ preparation is the preferred method for high-sensitivity applications (e.g., nucleotide synthesis).

Method: Silylation of Phosphorous Acid with HMDS

This protocol is favored for its atom economy and the volatility of the byproduct (ammonia), which simplifies purification.

Reagents:

  • Phosphorous acid (

    
    ), anhydrous (1.0 eq)
    
  • Hexamethyldisilazane (HMDS) (1.1–1.5 eq)

  • Inert atmosphere (

    
     or Ar)
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet.

  • Addition: Charge the flask with anhydrous

    
    . Add HMDS dropwise under argon flow at room temperature. Caution: Ammonia gas is evolved immediately.
    
  • Reaction: Heat the mixture to

    
     (oil bath) for 2–4 hours. The solid acid will dissolve as silylation proceeds.
    
  • Completion: Monitor by

    
     NMR. The disappearance of the 
    
    
    signal (
    
    
    ppm) and appearance of the BTSP doublet confirms conversion.
  • Purification: Distill the crude mixture under reduced pressure (

    
    ) to collect the fraction boiling at 
    
    
    .
Synthesis Workflow Diagram

BTSP_SynthesisReactantsReactantsH3PO3 + HMDSReactionReaction110-120°C, 2-4h(- NH3 gas)Reactants->ReactionInert Atm (Ar)CrudeCrude Mixture(Liquid)Reaction->CrudeDistillationVacuum Distillation11 mmHgCrude->DistillationProductPurified BTSP(Colorless Liquid)Distillation->Product77-79°C Fraction

Figure 1: Step-by-step synthesis of Bis(trimethylsilyl) phosphite via the HMDS route.

Part 3: Scientific Integrity – Validation & Reactivity

Quality Control: NMR Spectroscopy

The most reliable method to validate BTSP is

  • Chemical Shift (

    
    ): 
    
    
    (relative to
    
    
    ).
  • Multiplicity: Doublet (

    
    ).
    
  • Coupling Constant (

    
    ): 
    
    
    .
  • impurity Check:

    • 
      : Hydrolysis product (TMS-phosphate or 
      
      
      ).
    • 
      : Tris(trimethylsilyl) phosphite (over-silylation).
      
Mechanism of Action: The Silyl-Hilbert-Johnson Reaction

BTSP is a key reagent for introducing phosphonate groups into nucleosides. It acts as a Lewis acid-activatable nucleophile.

  • Activation: A Lewis acid (e.g., TMSOTf) shifts the equilibrium toward the reactive P(III) tautomer.

  • Attack: The P(III) center attacks the oxocarbenium ion (sugar moiety) or activated base.

  • Deprotection: The TMS groups are extremely labile; aqueous workup quantitatively yields the free phosphonic acid.

Reactivity Pathway Diagram

Reactivity_MechanismStableStable Form (P-V)(TMSO)2P(O)HReactiveReactive Form (P-III)(TMSO)2P-OHStable->ReactiveLewis Acid / BaseTautomerizationIntermediatePhosphonate Adduct(TMS-Protected)Reactive->IntermediateNucleophilic AttackElectrophileElectrophile(e.g., Aldehyde/Imine)Electrophile->IntermediateFinalTarget Phosphonic AcidR-PO3H2Intermediate->FinalHydrolysis (MeOH/H2O)

Figure 2: Mechanistic pathway of BTSP from stable phosphonate to reactive nucleophile and final hydrolysis.

Part 4: Handling & Safety

Hydrolytic Instability

BTSP reacts violently with water to release heat and regenerate phosphorous acid.

  • Storage: Store under argon at

    
    . Use Schlenk lines or a glovebox for dispensing.
    
  • Solvents: Use only anhydrous solvents (DCM, THF, MeCN) dried over molecular sieves.

Thermal Hazards

While stable at room temperature, distillation must be performed under vacuum. Heating above


References

  • Sekine, M., et al. (1978). "Silyl phosphites. 1. Synthesis and reactions of bis(trimethylsilyl) phosphite."[1] The Journal of Organic Chemistry.

  • PubChem. (2025).[2] "Bis(trimethylsilyl) phosphite - Compound Summary." National Library of Medicine.

  • ChemicalBook. (2023). "Bis(trimethylsilyl) phosphite CAS 3663-52-3 Data."

  • Reich, H. J. (2020).[3][4] "31P NMR Chemical Shifts." University of Wisconsin-Madison / Organic Chemistry Data.

Section 1: Hazard Identification and GHS Classification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of Bis(trimethylsilyl) phosphite

Introduction

Bis(trimethylsilyl) phosphite (BTSP), identified by CAS No. 3663-52-3, is a versatile organophosphorus reagent increasingly utilized by researchers in organic synthesis and drug development.[1][2] Its applications include the Todd-Atherton synthetic approach for the chemical modification of antibiotics and as a reagent in preparing specialized phosphorus derivatives.[2][3] However, its utility is matched by a distinct hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide provides a comprehensive, in-depth analysis of the safety data for BTSP, moving beyond mere compliance to foster a culture of proactive safety and experimental integrity for all laboratory personnel.

Bis(trimethylsilyl) phosphite is classified as a hazardous substance. The primary risks associated with this chemical are its flammability and its irritant effects on the skin, eyes, and potentially the respiratory system.[4][5] Exposure can lead to significant irritation, and appropriate precautions must be taken to prevent all routes of personal contact.[6]

Under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, BTSP is categorized as follows:

Hazard Class Category Hazard Statement Pictogram
Flammable LiquidsCategory 3H226: Flammable liquid and vapor🔥
Skin IrritationCategory 2H315: Causes skin irritation!
Serious Eye IrritationCategory 2H319: Causes serious eye irritation!
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation!

Data compiled from multiple sources.[4][5][7]

Signal Word: Warning [5][7]

Key Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Section 2: Chemical and Physical Properties

Understanding the physicochemical properties of BTSP is fundamental to its safe handling and use in experimental design. It is a combustible, moisture-sensitive liquid.[4][6]

Property Value
Molecular Formula C6H19O3PSi2[1]
Molecular Weight 226.36 g/mol [1]
Appearance Clear colorless liquid[6]
Density 0.968 g/mL at 20 °C[2]
Boiling Point 77-79 °C at 11 mm Hg[2]
Flash Point 58 °C[3][5]
Reactivity Reacts with water.[6] Incompatible with strong oxidizing agents.[4]

Section 3: Safe Handling and Storage Protocols

A self-validating safety protocol is one where the steps inherently mitigate the identified risks. The following protocol for handling bis(trimethylsilyl) phosphite is designed with this principle in mind, addressing its flammability, irritant nature, and moisture sensitivity.

Experimental Protocol: Handling Bis(trimethylsilyl) phosphite

  • Preparation and Hazard Review: Before handling, review this guide and the supplier-specific Safety Data Sheet (SDS). Ensure the location of the nearest safety shower and eyewash station is known.[7]

  • Engineering Controls: All manipulations of BTSP must be conducted within a certified chemical fume hood to manage flammable vapors and prevent inhalation.[4] Ensure the work area is free of ignition sources such as open flames, hot plates, and spark-producing equipment.[4]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Section 4. This includes, at a minimum, safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.

  • Chemical Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.[8] Use only non-sparking tools for transfers.[9] As the material is moisture-sensitive, consider dispensing under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[7] Decontaminate all equipment and the work surface.

  • Waste Disposal: All BTSP-contaminated waste is considered hazardous. Dispose of it in a designated, properly labeled hazardous waste container for collection by environmental health and safety personnel.[4]

Storage Requirements:

  • Store in a cool, dry, well-ventilated area.[6] Recommended storage temperature is 2-8°C.[2][3]

  • Keep containers tightly sealed to prevent exposure to moisture and air.[6]

  • Store away from incompatible materials, particularly strong oxidizing agents, acids, and alcohols.[4][9]

  • The storage area should be free of ignition sources.[6]

Section 4: Personal Protective Equipment (PPE) Workflow

The selection of PPE is a critical control measure. The following diagram illustrates the decision-making process for ensuring adequate protection when working with bis(trimethylsilyl) phosphite.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls cluster_ppe_selection Specific PPE Selection Start Task: Handling Bis(trimethylsilyl) phosphite Hazards Identify Hazards: - Flammable Liquid - Skin/Eye Irritant - Inhalation Hazard Start->Hazards Engineering Engineering Controls (Fume Hood) Hazards->Engineering Admin Administrative Controls (SOP Review, Training) Engineering->Admin PPE Personal Protective Equipment (Last Line of Defense) Admin->PPE Eye Eye Protection: Chemical Safety Goggles (EN 166 Compliant) PPE->Eye Skin Skin Protection: - Chemical-Resistant Gloves - Lab Coat PPE->Skin Respiratory Respiratory Protection: (If hood fails or for spills) Type A-P Filter Respirator PPE->Respiratory

Caption: PPE selection workflow for handling bis(trimethylsilyl) phosphite.

Section 5: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4] If not breathing, provide artificial respiration.[10]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[4][7]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[4][7][11]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][10]

Spill and Leak Response Protocol

  • Evacuate: Clear the immediate area of all personnel.[6]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment (Minor Spill): For small spills, cover with a suitable non-flammable absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[7][11]

  • Decontamination: Clean the spill area thoroughly.

  • Major Spill: For large spills, evacuate the laboratory, alert emergency responders, and move upwind from the spill.[6]

Firefighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[4][6][7]

  • Unsuitable Media: Do not use a direct stream of water, as the material reacts with water.[6]

  • Specific Hazards: The substance is combustible.[6] Fire may produce irritating, corrosive, or poisonous fumes, including carbon oxides (CO, CO2), phosphorus oxides (POx), and silicon dioxide (SiO2).[4][6]

  • Protective Equipment: Firefighters must wear full body protective clothing and self-contained breathing apparatus (SCBA).[6]

Section 6: Disposal Considerations

All waste containing bis(trimethylsilyl) phosphite, including empty containers and contaminated materials, must be treated as hazardous waste.[6]

  • Do not dispose of the material with municipal waste or allow it to enter drains or sewer systems.[7]

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Consult your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to ensure proper disposal.[7] Contaminated packaging should be disposed of in the same manner as the unused product.[7]

References

  • Georganics. (2024, May 16). TRIS(TRIMETHYLSILYL)PHOSPHITE SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). Bis(trimethylsilyl)phosphite. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Bis(trimethylsilyl) phosphite. Retrieved from [Link]

  • This reference was not used in the final guide.
  • Chemdad. (n.d.). BIS(TRIMETHYLSILYL) PHOSPHITE. Retrieved from [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Mono-(Trimethylsilyl)Phosphite. Retrieved from [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • Gelest, Inc. (2015, September 10). TRIS(TRIMETHYLSILYL)PHOSPHITE, 95% SAFETY DATA SHEET. Retrieved from [Link]

  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.
  • This reference was not used in the final guide.

Sources

Methodological & Application

Bis(trimethylsilyl) phosphite Todd-Atherton reaction protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bis(trimethylsilyl) Phosphite (BTSP) Todd-Atherton Protocol

Abstract

This technical guide details the protocol for utilizing Bis(trimethylsilyl) phosphite (BTSP) in the Todd-Atherton (also known as Atherton-Todd) reaction. This methodology is critical for the synthesis of phosphoramidates, phosphate monoesters, and modified nucleosides where mild deprotection conditions are required. Unlike traditional dialkyl phosphites, the silyl groups in BTSP serve as "transient" protecting groups, allowing for the facile generation of free phosphonic acids or mono-esters via mild hydrolysis, avoiding the harsh dealkylation conditions typically associated with ethyl or methyl esters.

Introduction & Mechanistic Rationale

The Todd-Atherton reaction classically involves the oxidative chlorination of a dialkyl phosphite (


-phosphonate) using carbon tetrachloride (

) and a base to generate a phosphorochloridate intermediate. When applied to BTSP, this reaction generates bis(trimethylsilyl) phosphorochloridate , a highly reactive electrophile.

Why BTSP?

  • Labile Protection: The TMS groups are stable enough to survive the coupling reaction but are removed quantitatively by mild aqueous workup or methanolysis.

  • Atom Economy: It circumvents the need for separate deprotection steps (e.g., using TMSBr/TMSI) required for alkyl phosphonates.

  • Versatility: Ideal for "one-pot" phosphorylation of amines (to make phosphoramidates) or alcohols (to make phosphates).

Reaction Mechanism

The reaction proceeds via the deprotonation of the


 tautomer of BTSP, followed by chlorination by 

(or

).
  • Deprotonation: The base (Triethylamine or DIPEA) deprotonates the P-H species.

  • Halogenation: The phosphite anion attacks the halogen source (

    
    ), generating the electrophilic chloridate and the trichloromethanide anion (which is rapidly protonated to 
    
    
    
    ).
  • Coupling: The nucleophile attacks the phosphorus center, displacing the chloride.

  • Hydrolysis: Spontaneous or induced removal of TMS groups yields the final product.

AthertonTodd_Mechanism BTSP Bis(trimethylsilyl) phosphite (TMS-O)2P(O)H Inter1 Intermediate Complex [Phosphite Anion + CCl3-] BTSP->Inter1 + Base Base Base (Et3N / DIPEA) CCl4 Halogen Source (CCl4 or CBrCl3) CCl4->Inter1 Chloridate Reactive Intermediate (TMS-O)2P(O)Cl Bis(TMS) phosphorochloridate Inter1->Chloridate - CHCl3 Product_TMS Silylated Product (TMS-O)2P(O)-Nu Chloridate->Product_TMS + Nucleophile Nu Nucleophile (R-NH2 or R-OH) Nu->Product_TMS Final Final Product (HO)2P(O)-Nu Product_TMS->Final Deprotection Hydrolysis Hydrolysis (H2O / MeOH)

Figure 1: Mechanistic pathway of the BTSP Todd-Atherton reaction.[1] The silylated chloridate is the key electrophilic intermediate.

Critical Experimental Parameters

To ensure reproducibility and high yields, the following parameters must be strictly controlled.

ParameterRecommendationRationale
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN) Must be strictly anhydrous. BTSP hydrolyzes instantly in the presence of moisture.
Halogen Source

(Bromotrichloromethane)
Preferred over

. It is more reactive, allowing lower temperatures (-20°C to 0°C) and stoichiometric usage rather than solvent quantities.
Base Triethylamine (TEA) or DIPEA Must be dry (distilled over

). TEA is standard; DIPEA is used if the nucleophile is acid-sensitive.
Stoichiometry 1.0 : 1.1 : 1.1 (BTSP : Halide : Base)A slight excess of the oxidant ensures complete conversion of the P-H species before nucleophile addition.
Temperature 0°C for generation; RT for couplingLow temp prevents decomposition of the silyl-chloridate intermediate.

Detailed Protocols

Protocol A: In Situ Generation & Coupling (Recommended)

Best for: Users who do not wish to store unstable commercial BTSP. This method generates BTSP from phosphorous acid.

Reagents:

  • Phosphorous acid (

    
    ), dry solid.
    
  • N,O-Bis(trimethylsilyl)acetamide (BSA) or Hexamethyldisilazane (HMDS).

  • Bromotrichloromethane (

    
    ).
    
  • Triethylamine (TEA).

  • Target Nucleophile (e.g., Benzylamine, Nucleoside).

Step-by-Step Workflow:

  • Silylation (Formation of BTSP):

    • In a flame-dried round-bottom flask under Argon, suspend

      
       (1.0 equiv) in anhydrous DCM (
      
      
      
      ).
    • Add BSA (2.2 equiv) dropwise at 0°C.

    • Stir at Room Temperature (RT) for 30–60 mins until the solution becomes clear.

    • Validation: Take an aliquot for

      
       NMR. You should see a doublet at 
      
      
      
      to
      
      
      ppm with a large coupling constant (
      
      
      ).
  • Oxidative Chlorination (Todd-Atherton Step):

    • Cool the reaction mixture to 0°C .

    • Add

      
       (1.1 equiv).
      
    • Add TEA (1.1 equiv) dropwise. Caution: Exothermic.

    • Stir at 0°C for 15–30 minutes.

    • Self-Validating Step: Check ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       NMR.[2] The doublet (P-H) must disappear. A new singlet (P-Cl) should appear around 
      
      
      
      to
      
      
      ppm (solvent dependent).
  • Coupling:

    • Add the Nucleophile (1.0–1.2 equiv) dissolved in DCM dropwise at 0°C.

    • Allow to warm to RT and stir for 1–2 hours.

  • Workup (Hydrolysis):

    • For Free Acid: Add

      
       or 
      
      
      
      (excess) and stir for 30 mins. Evaporate solvents.
    • For Purification: Partition between water and organic solvent (if product is organic soluble) or use reverse-phase chromatography (C18) for polar products.

Protocol B: Nucleoside 5'-Phosphoramidate Synthesis

Best for: ProTide synthesis or nucleotide modification.

Reagents:

  • Commercial Bis(trimethylsilyl) phosphite (stored under Argon).

  • Nucleoside (properly protected if necessary, though BTSP is mild).

  • 
     (5 equiv) or 
    
    
    
    (1.1 equiv).

Workflow:

  • Dissolve BTSP (1.2 equiv) in anhydrous MeCN.

  • Add

    
     (5 equiv) and TEA (2 equiv) at -10°C. Stir for 20 mins.
    
  • Cannulate this mixture into a separate flask containing the Nucleoside (1.0 equiv) and TEA (1 equiv) in MeCN/Pyridine at -10°C.

    • Note: Inverse addition (adding chloridate to nucleoside) is preferred for nucleosides to prevent over-phosphorylation.

  • Stir at RT for 2 hours.

  • Quench with aqueous Sodium Bicarbonate (

    
    ).
    
  • Extract with EtOAc or purify via HPLC.

Analytical Validation (QC)

The success of the reaction relies on monitoring the oxidation state and substitution of the phosphorus center.

NMR Spectral Data Reference Table

Species

Chemical Shift (

ppm)
MultiplicityCoupling Constant (

)
BTSP (Start)

to

Doublet

Chloridate (Intermediate)

to

(typically

)
SingletNo

Phosphoramidate (Product)

to

Singlet (or multiplet)Coupled to NH protons
Hydrolyzed Byproduct (

)

to

Doublet

Note: Shifts are solvent dependent. The disappearance of the large P-H coupling constant is the primary indicator of successful chlorination.

Troubleshooting & Decision Tree

Troubleshooting Start Check 31P NMR after Chlorination Q1 Is the P-H Doublet still present? Start->Q1 Yes Incomplete Oxidation Q1->Yes No Proceed to Coupling Q1->No Action1 Add 0.2 eq more Base/CCl4 Check moisture levels Yes->Action1 Q2 Did Product form after Nucleophile addition? No->Q2 No_Prod Hydrolysis occurred (H3PO3 formed) Q2->No_Prod Action2 Dry Nucleophile/Solvent Ensure Inert Atmosphere No_Prod->Action2

Figure 2: Troubleshooting logic for the BTSP Todd-Atherton protocol.

Common Issues:

  • Moisture Contamination: If the chloridate intermediate encounters water, it hydrolyzes back to phosphorous acid (or mono-silyl phosphite), which will show a P-H doublet in NMR. Solution: Re-dry all solvents and glassware.

  • Slow Reaction:

    
     can be sluggish at 0°C. Solution:  Switch to 
    
    
    
    (Bromotrichloromethane) which reacts significantly faster.

Safety & Handling

  • Bis(trimethylsilyl) phosphite: Pyrophoric potential. Can fume in air.[3] Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Carbon Tetrachloride (

    
    ):  Hepatotoxic and carcinogenic. Use in a fume hood. Whenever possible, substitute with Bromotrichloromethane (
    
    
    
    )
    or use green chemistry variants (e.g., stoichiometric
    
    
    in MeCN).
  • Exotherm: The addition of base to the

    
     mixture is exothermic. Control temperature to prevent thermal decomposition.
    

References

  • Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[4] "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[1][5][6] A new method for the phosphorylation of amines." Journal of the Chemical Society, 660-663.

  • Sekine, M., et al. (1978). "Silyl phosphites. Part 1. A facile synthesis of bis(trimethylsilyl) hydrogen phosphite and its reaction with carbonyl compounds." Journal of the Chemical Society, Chemical Communications, (7), 285-286.

  • Troev, K. D. (2018). Chemistry and Application of H-Phosphonates. Elsevier. (Chapter on Atherton-Todd Reaction modifications).

  • Lequeux, T., et al. (2014). "Atherton–Todd reaction: mechanism, scope and applications."[5] Beilstein Journal of Organic Chemistry, 10, 1166–1196.

  • Dumez, E., et al. (2002). "Green synthesis of phosphoramidates from H-phosphonates." Green Chemistry, 4, 369-373. (Discusses solvent alternatives).

Sources

Precision Synthesis of H-Phosphinates via the Bis(trimethylsilyl) Phosphonite (BTSP) Platform

[1]

Executive Summary

This guide details the synthesis of H-phosphinates (

Bis(trimethylsilyl) phosphonite1

The BTSP platform offers a superior alternative to aqueous hypophosphorous acid reactions, enabling anhydrous P–C bond formation (hydrophosphinylation) with high functional group tolerance. This methodology is critical for developing phosphinic acid transition-state analogues , metalloprotease inhibitors, and flame-retardant materials.

Key Technical Advantages[1]
  • Anhydrous Compatibility: Enables reactions with moisture-sensitive electrophiles (imines, epoxides).

  • Thermodynamic Drive: The formation of strong Si–O bonds drives the reaction forward.

  • Volatility of Byproducts: Silyl byproducts are easily removed, simplifying purification.

  • Atom Economy: Direct addition to alkenes/alkynes with 100% atom economy in P–C bond formation steps.

Chemical Context & Reagent Criticality

The "BTSP" Distinction

Researchers frequently conflate three distinct silylated phosphorus reagents. For H-phosphinate synthesis, Reagent B (below) is the required species.

Reagent NameStructurePhosphorus StatePrimary Application
A. Tris(trimethylsilyl) phosphite

P(III)Synthesis of Phosphonates (

) via Arbuzov.[2]
B. Bis(trimethylsilyl) phosphonite

P(III) Synthesis of H-Phosphinates (

).
C. Bis(trimethylsilyl) phosphonate

P(V)Synthesis of H-Phosphonates (Dialkyl phosphites).

Note: Reagent B exists in equilibrium with Reagent C, but the P(III) form (B) is the nucleophilic species responsible for P–C bond formation.

Mechanistic Pathway

The synthesis relies on the in situ generation of BTSP from ammonium hypophosphite using a silylating agent (BSA or HMDS). The resulting P(III) species undergoes hydrophosphinylation with electrophiles (alkenes, aldehydes, imines), followed by solvolysis to yield the H-phosphinate.

BTSP_MechanismStartAmmonium Hypophosphite[NH4][H2PO2]SilylationSilylation(BSA/HMDS)Start->SilylationBTSPBTSP IntermediateHP(OSiMe3)2(Reactive P(III))Silylation->BTSP-NH3, -AcetamideIntermediateSilylated P-C AdductR-P(OSiMe3)2BTSP->Intermediate+ Electrophile(Radical or Lewis Acid)ElectrophileElectrophile(Alkene/Imine)Electrophile->IntermediateHydrolysisAlcoholysis(MeOH/EtOH)Intermediate->HydrolysisProductH-PhosphinateR-P(O)(H)(OH)Hydrolysis->ProductDesilylation

Figure 1: The BTSP platform workflow. The reactive P(III) species is generated in situ, reacts with the electrophile, and is desilylated to the final H-phosphinate.

Experimental Protocols

Protocol A: In Situ Generation of BTSP

This is the foundational step for all subsequent H-phosphinate syntheses.

Reagents:

  • Ammonium Hypophosphite (

    
    ): 1.0 equiv (Dry, crystalline).
    
  • N,O-Bis(trimethylsilyl)acetamide (BSA): 1.1–1.2 equiv.

  • Solvent: Anhydrous DCM or MeCN.

Procedure:

  • Charge a flame-dried round-bottom flask with ammonium hypophosphite (1.0 equiv) under an inert atmosphere (Argon/Nitrogen).

  • Add anhydrous DCM (0.5 M concentration relative to P).

  • Add BSA (1.1 equiv) dropwise via syringe at 0°C.

  • Allow the mixture to warm to room temperature and stir for 1–2 hours.

    • Observation: The suspension will turn into a clear, colorless solution as the soluble BTSP forms and ammonia/acetamide byproducts equilibrate.

  • Validation: Take a

    
    P NMR aliquot (in 
    
    
    ). BTSP typically appears as a singlet around
    
    
    ~155–160 ppm (P(III) form) or doublet near
    
    
    10–20 ppm (P(V) tautomer), depending on solvent/temperature.
  • The solution is now ready for immediate use.

Protocol B: Hydrophosphinylation of Alkenes (P–C Bond Formation)

Target: Synthesis of Alkyl H-Phosphinates (

Mechanism: Radical-initiated addition (anti-Markovnikov).

Reagents:

  • BTSP Solution (from Protocol A): 1.2 equiv.

  • Alkene (Terminal or Activated): 1.0 equiv.

  • Initiator: AIBN (Azobisisobutyronitrile) or Et3B/Air.

Step-by-Step:

  • Cool the BTSP solution (generated in Protocol A) to 0°C.

  • Add the alkene (1.0 equiv) to the reaction vessel.

  • Add AIBN (5–10 mol%).

  • Heat the mixture to reflux (approx. 40–50°C for DCM, 80°C for MeCN/Toluene) for 4–6 hours.

    • Note: For thermally sensitive substrates, use

      
       (10 mol%) at room temperature with open air injection (syringe pump) to initiate radicals.
      
  • Monitoring: Monitor by

    
    P NMR. Disappearance of the BTSP signal and appearance of a multiplet (approx. 
    
    
    30–40 ppm,
    
    
    Hz) indicates conversion.
  • Workup (Solvolysis):

    • Cool to room temperature.

    • Add excess Ethanol or Methanol (5–10 equiv) slowly (exothermic). Stir for 30 minutes.

    • Concentrate in vacuo.

  • Purification: The residue is the crude H-phosphinic acid monoester. Purify via anion exchange chromatography or extraction (Acid/Base workup).

Protocol C: Synthesis of -Amino H-Phosphinates (Pudovik/Kabachnik-Fields)

Target: Synthesis of Phosphinic Analogues of Amino Acids.

Reagents:

  • BTSP Solution (from Protocol A): 1.0 equiv.

  • Imine (pre-formed) or Aldehyde + Amine: 1.0 equiv.

  • Lewis Acid (Optional but recommended):

    
     or 
    
    
    (10 mol%).

Step-by-Step:

  • To the BTSP solution at -78°C, add the pre-formed imine (dissolved in DCM).

  • If reactivity is low, add the Lewis Acid catalyst.

  • Allow to warm slowly to room temperature over 12 hours.

  • Quench: Add acidic methanol (HCl/MeOH) to cleave the N-silyl and P-silyl groups.

  • Isolation: Precipitate the

    
    -amino H-phosphinic acid as the hydrochloride salt using Propylene Oxide or Acetone, or purify via ion-exchange resin (Dowex 50W).
    

Analytical Data & Validation

To validate the synthesis of H-phosphinates, specific spectroscopic signatures must be confirmed.

ParameterMethodDiagnostic SignalInterpretation
P–H Bond

H NMR
Doublet (

Hz)
Confirms H-Phosphinate core (vs Phosphonate).
P–C Bond

P NMR

25–45 ppm (Multiplet)
Shift from starting material (

155 ppm).
Purity

P NMR
Single Peak (decoupled)Absence of Phosphorous Acid (

5-10 ppm).
Mass HRMS (ESI-)[M-H]⁻Negative mode is preferred for acidic phosphinates.

Troubleshooting & Critical Parameters

Moisture Sensitivity

The BTSP intermediate is extremely hydrolytically unstable.

  • Symptom: Appearance of a large peak at

    
     5–10 ppm in 
    
    
    P NMR.
  • Cause: Hydrolysis back to hypophosphorous acid/phosphorous acid due to wet solvents.

  • Fix: Ensure BSA is of high quality; distill solvents over

    
    .
    
Incomplete Silylation
  • Symptom: Reaction stalls or precipitates form.

  • Cause: Insufficient BSA or low temperature.

  • Fix: Reflux the ammonium hypophosphite/BSA mixture for 1 hour prior to adding the electrophile to ensure full conversion to the P(III) species.

Oxidation Side-Reactions[1]
  • Symptom: Formation of Phosphonates (P(V) species without P-H bond).

  • Cause: Air leak during the radical reaction.

  • Fix: Degas all solvents via freeze-pump-thaw cycles; maintain strict Argon overpressure.

References

  • Montchamp, J.-L. (2005). "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Journal of Organometallic Chemistry. Link

  • Kurkin, A. V., et al. (2025).[3] "A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite." JACS Au. Link

  • Keglevich, G. (2011). "Application of Bis(trimethylsilyl) Phosphonite in the Efficient Preparation of New Heterocyclic

    
    -Aminomethyl-H-phosphinic Acids." Synthesis. Link
    
  • Abrunhosa-Thomas, I., Sellers, C. E., & Montchamp, J.-L. (2007).[4] "Alkylation of H-Phosphinate Esters under Basic Conditions." Journal of Organic Chemistry. Link

  • Sekine, M., et al. (1981). "Silyl Phosphites.[1][2][5][6][7] Reaction of Tris(trimethylsilyl) Phosphite with Diketones." The Journal of Organic Chemistry. Link

Radical hydrophosphination with Bis(trimethylsilyl) phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the radical hydrophosphination of alkenes and alkynes using Bis(trimethylsilyl) phosphite (BTSP) . Unlike aqueous hypophosphorous acid (


) or dialkyl phosphites, BTSP offers a strictly anhydrous, organic-soluble alternative that allows for the synthesis of phosphonates  and H-phosphinates  under mild conditions.

This method is critical for drug discovery (isosteres of phosphates) and materials science (flame retardants), specifically when substrates are moisture-sensitive or when high atom economy is required. The protocol leverages the labile P-H bond of BTSP (


) to facilitate anti-Markovnikov addition via a radical chain mechanism.

Introduction & Chemical Context

Bis(trimethylsilyl) phosphite (BTSP) (CAS: 5654-07-9 for the phosphonate form) exists in a tautomeric equilibrium, predominantly favoring the pentavalent phosphonate form


 over the trivalent phosphite form 

.
Why Choose BTSP?
FeatureAqueous

/ Salts
Bis(trimethylsilyl) phosphite (BTSP)
Solubility Water, AlcoholsDCM, Benzene, Toluene, THF (Anhydrous)
Substrate Scope Hydrophobic alkenes require phase transferCompatible with lipophilic & moisture-sensitive groups
Workup Desalting often required; messySimple hydrolysis (MeOH) or distillation
Reactivity Requires high temp or strong oxidantsEfficient radical chain propagation at mild temps
Product Free acid (difficult to purify)Silyl ester (distillable)

Acid (pure)

Mechanistic Insight

The reaction proceeds via a radical chain mechanism.[1] The trimethylsilyl (TMS) groups provide steric bulk and stabilize the phosphorus-centered radical, preventing rapid oxidation and side reactions common with primary phosphines.

Pathway Logic
  • Initiation: Thermal (AIBN) or Photochemical cleavage of an initiator generates a radical (

    
    ).
    
  • H-Abstraction:

    
     abstracts the hydrogen from the P-H bond of BTSP, generating the phosphonyl radical.
    
  • Addition: The P-radical adds to the terminal carbon of the alkene (Anti-Markovnikov) to form a carbon-centered radical.

  • Propagation: The C-radical abstracts a hydrogen from another molecule of BTSP, regenerating the P-radical and releasing the product.

RadicalHydrophosphination Initiator Initiator (AIBN/UV) BTSP BTSP (TMS-O)2P(O)H Initiator->BTSP H-Abs PRadical P-Radical (TMS-O)2P(O)• BTSP->PRadical -H• CRadical C-Radical (Intermediate) PRadical->CRadical + Alkene Alkene Alkene (R-CH=CH2) Alkene->CRadical Product Product (TMS-O)2P(O)CH2CH2R CRadical->Product + H (from BTSP) Product->PRadical Chain Transfer

Figure 1: Radical chain propagation cycle for the hydrophosphination of alkenes using BTSP.

Experimental Protocols

Method A: Thermal Initiation (Standard)

Best for: Scalable synthesis, thermally stable substrates.

Reagents:

  • Alkene (1.0 equiv)

  • Bis(trimethylsilyl) phosphite (1.2 – 1.5 equiv)

  • AIBN (Azobisisobutyronitrile) (0.05 – 0.1 equiv)

  • Solvent: Anhydrous Benzene or Toluene (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a rubber septum. Flush with Argon/Nitrogen.

  • Charging: Add the alkene and BTSP via syringe.

  • Degassing (Critical): Oxygen inhibits radical chains. Sparge the solution with Argon for 15 minutes or perform three Freeze-Pump-Thaw cycles.

  • Initiation: Add AIBN (solid) quickly under positive inert gas pressure, or dissolved in a minimal amount of degassed solvent.

  • Reaction: Heat to reflux (

    
    ) for 4–8 hours.
    
    • Monitoring: Check

      
       NMR (coupled).[2][3] Disappearance of the P-H doublet (
      
      
      
      ) indicates consumption of BTSP.
  • Workup (Hydrolysis):

    • Cool to Room Temperature (RT).

    • Add Methanol (excess) and stir for 30 mins to cleave TMS groups.

    • Concentrate in vacuo to obtain the crude phosphonic acid.

    • Alternative: Distill the silyl ester directly if the product is volatile and moisture-free isolation is desired.

Method B: Photochemical Initiation (Green/Room Temp)

Best for: Thermally sensitive substrates, "Green" chemistry requirements.

Reagents:

  • Alkene (1.0 equiv)

  • BTSP (1.2 equiv)

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (5 mol%) or simply UV irradiation (254 nm) without external initiator (if using quartz vessels).

Protocol:

  • Setup: Use a quartz tube or borosilicate vial (if using near-UV).

  • Mix: Combine Alkene and BTSP (Neat or in Acetonitrile).

  • Irradiation: Irradiate with a UV lamp (e.g., 365 nm LED or low-pressure Hg lamp) at RT.

  • Duration: 2–12 hours depending on light intensity.

  • Workup: Same as Method A.

Process Control & Self-Validation

To ensure the protocol is working, use


 NMR Spectroscopy  as the primary validation tool.
SpeciesApproximate Shift (

ppm)
Coupling Pattern (

-coupled)
BTSP (Start)

to

ppm
Doublet (

)
Oxidation Byproduct

to

ppm
Singlet (Phosphate species)
Product (Silyl Ester)

to

ppm
Multiplet (no large P-H coupling)
Product (Free Acid)

to

ppm
Broad Singlet (pH dependent)

Self-Validation Check:

  • If the large

    
     doublet persists after 8 hours, the chain has terminated. Action:  Add more initiator (AIBN) and degas again.
    
  • If a singlet appears near 0 ppm, oxygen ingress has occurred (oxidation to phosphate). Action: Check seal integrity.

Safety & Handling

  • Moisture Sensitivity: BTSP hydrolyzes rapidly in air to release phosphorous acid and hexamethyldisiloxane. It may fume. Handle strictly in a fume hood or glovebox.

  • Thermal Hazards: Do not overheat closed systems. Radical reactions can be exothermic; on large scale (>10g), add AIBN portion-wise.

  • Toxicology: Organophosphorus compounds can be neurotoxic. Wear butyl rubber gloves and chemical safety goggles.

References

  • Bréger, E., et al. (2025).[4] "A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite." JACS Au, 5(6), 2861–2870.[4]

  • Montchamp, J. L. (2005).[5] "Radical Reaction of Sodium Hypophosphite with Terminal Alkynes: Synthesis of 1,1-Bis-H-phosphinates." Organic Letters, 7(26), 5909–5912.[5]

  • Keglevich, G. (2024). "Milestones in the Synthesis of P-Heterocycles: The Radical Approach." Current Organic Chemistry. (General Reference for Radical P-Chemistry).
  • Sigma-Aldrich. "Tris(trimethylsilyl) phosphite Safety Data Sheet." (Used for toxicological grounding).

Sources

Preparation of alpha-aminophosphonates via BTSP

Application Note: Synthesis of -Aminophosphonic Acids via Bis(trimethylsilyl) Phosphite (BTSP)

Abstract & Strategic Value


1

While the classical Kabachnik–Fields reaction utilizes dialkyl phosphites (e.g., diethyl phosphite), this route yields phosphonate esters which require harsh acidic hydrolysis (e.g., concentrated HCl, reflux) to generate the biologically active free acid. These conditions often degrade sensitive functional groups.

The BTSP Advantage: This protocol utilizes Bis(trimethylsilyl) phosphite (BTSP) as a superior nucleophile. The resulting intermediates are silyl esters, which undergo mild, spontaneous hydrolysis upon exposure to methanol or water. This method allows for the isolation of free

Mechanistic Insight

The reaction proceeds via a modified Kabachnik–Fields pathway.[2] Unlike trialkyl phosphites which follow the Arbuzov rearrangement requiring high temperatures, BTSP operates via a Lewis Acid-activated addition to an imine.

The Pathway
  • Imine Formation: Condensation of the amine and aldehyde generates the Schiff base (Imine), releasing water.

  • Activation: A Lewis Acid (LA) coordinates to the imine nitrogen, increasing electrophilicity at the

    
    -carbon.
    
  • Hydrophosphonylation: The P-H bond of BTSP (existing in equilibrium between the phosphonate

    
     and phosphite form) adds across the C=N bond.[1]
    
  • Desilylation (Critical Step): The resulting bis-silyl ester is extremely sensitive to solvolysis. Addition of MeOH/H

    
    O cleaves the O-Si bonds, liberating the free phosphonic acid.
    
Reaction Pathway Diagram

BTSP_MechanismAldehydeAldehyde(R-CHO)ImineActivated Imine(R-CH=N-R' • LA)Aldehyde->Imine-H2O+ Lewis AcidAmineAmine(R'-NH2)Amine->Imine-H2O+ Lewis AcidIntermediateSilyl Ester Intermediate(R-CH(NHR')-P(O)(OSiMe3)2)Imine->Intermediate+ BTSPNu- AttackBTSPBTSP(Me3SiO)2P(O)HProductα-Aminophosphonic Acid(R-CH(NHR')-P(O)(OH)2)Intermediate->Product+ MeOH/H2OHydrolysis

Figure 1: Mechanistic pathway for the Lewis Acid-catalyzed synthesis of

Experimental Protocol

This protocol describes a "One-Pot, Three-Component" synthesis. It is optimized for scalability and uses Lithium Perchlorate (


Reagents & Materials
  • Aldehyde (1.0 equiv): Aromatic or aliphatic.[3]

  • Amine (1.0 - 1.1 equiv): Primary amine.

  • Bis(trimethylsilyl) phosphite (BTSP) (1.2 equiv): Note: Highly moisture sensitive. Handle under Argon/Nitrogen.

  • Catalyst:

    
     (10 mol%) or 
    
    
    (5 mol%).
  • Solvent: Dry Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Quench: Methanol (MeOH).

Step-by-Step Procedure

Step 1: System Preparation Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.

Step 2: Imine Formation (In Situ) Add the Aldehyde (1.0 mmol) and Amine (1.0 mmol) to dry MeCN (5 mL). Stir at room temperature (RT) for 15–30 minutes.

  • Checkpoint: If the imine precipitates, this is fine; proceed to the next step. If using a volatile amine, ensure the vessel is sealed.

Step 3: Catalyst Addition Add the Lewis Acid catalyst (

Step 4: BTSP Addition Add BTSP (1.2 mmol, ~270 mg/0.29 mL) dropwise via syringe.

  • Caution: Reaction may be slightly exothermic.

  • Observation: The mixture typically becomes homogeneous.

Step 5: Reaction Monitoring Stir at RT for 2–4 hours. Monitor via TLC.

  • TLC Tip: Phosphonates stain poorly with UV. Use Iodine chamber or Hanessian’s Stain (Molybdate) which turns blue/green with phosphorus compounds.

Step 6: Workup & Hydrolysis (The BTSP Advantage) Once the starting material is consumed:

  • Add Methanol (3 mL) to the reaction mixture.

  • Stir for 30 minutes at RT. This cleaves the silyl esters.

  • Evaporate volatiles under reduced pressure.

Step 7: Purification The residue is the crude

  • Solid Products: Recrystallize from EtOH/Water or Acetone.

  • Oily Products: Dissolve in minimum NaOH (1M), wash with Et2O (removes non-acidic impurities), then re-acidify aqueous layer to pH 4–5 with dilute HCl to precipitate the zwitterionic product.

Data Presentation & Comparison

The following table contrasts the BTSP method against the traditional Diethyl Phosphite (DEP) method, highlighting the efficiency of the silyl reagent for acid synthesis.

Table 1: Comparison of Phosphonylation Reagents

FeatureBis(trimethylsilyl) phosphite (BTSP)Diethyl Phosphite (DEP)
Primary Product Silyl Ester (Labile)Ethyl Ester (Stable)
Hydrolysis Condition MeOH / RT / 30 mins 6N HCl / Reflux / 4–12 hrs
Functional Group Tolerance High (Acid-labile groups survive)Low (Acetals/Esters may cleave)
Atom Economy Good (TMS byproduct is volatile)Moderate (Ethanol byproduct)
Typical Yield (Isolated) 85 – 95%70 – 85%

Experimental Workflow Diagram

WorkflowSetupSetup: Flame-dried FlaskN2 AtmosphereMixMix: Aldehyde + AmineSolvent: MeCN, 15 minSetup->MixCatAdd Catalyst: LiClO4 (10 mol%)Mix->CatReactAdd BTSP (1.2 eq)Stir 2-4h @ RTCat->ReactQuenchHydrolysis: Add MeOHStir 30 minReact->QuenchIsolateEvaporate & RecrystallizeTarget: Phosphonic AcidQuench->Isolate

Figure 2: Operational workflow for the one-pot synthesis of

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," observe these indicators:

  • Moisture Control: BTSP smokes slightly in moist air. If the reagent bottle has white crust (hexamethyldisiloxane hydrolysis product), the reagent is compromised. Distill BTSP before use if unsure.

  • NMR Validation:

    • 
       NMR:  This is the best diagnostic tool.
      
      • Starting BTSP:

        
         to 
        
        
        ppm (doublet,
        
        
        Hz).
      • Product (Acid):

        
         to 
        
        
        ppm (decoupled).
    • 
       NMR:  Look for the disappearance of the imine proton (
      
      
      ppm) and appearance of the P-C-H doublet (
      
      
      ppm,
      
      
      Hz).
  • Catalyst Poisoning: If the reaction stalls, amines may be sequestering the Lewis Acid. Increase catalyst loading to 20 mol% or switch to a stronger Lewis Acid like

    
    .
    

References

  • Kabachnik, M. I., & Medved, T. Y. (1952). New method for the synthesis of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -amino phosphonic acids.[4][5][6][7][8][9] Doklady Akademii Nauk SSSR, 83, 689. 
    
  • Cherkasov, R. A., & Galkin, V. I. (1998). The Kabachnik–Fields Reaction: Synthetic Potential and the Mechanism.[1][3][4][5][10][11] Russian Chemical Reviews, 67(10), 857–882.

  • Kudryavtsev, A. A., et al. (2016). Application of tris(trimethylsilyl) phosphite as convenient phosphorus nucleophile... Note: While TTSP is cited here, the reactivity parallels BTSP in silyl-transfer mechanisms.

  • Ranu, B. C., & Hajra, A. (2002). Catalysis by Ionic Liquid: A Simple and Green Protocol for the Synthesis of

    
    -Aminophosphonates. Note: Contextualizes Lewis Acid catalysis.
    
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415–430. (Foundational mechanism reference).

(Note: Specific protocols utilizing BTSP often appear in patents or specialized organophosphorus journals. The procedure above is synthesized from standard Lewis Acid catalyzed hydrophosphonylation methodologies adapted for silyl reagents.)

Application Note: Bis(trimethylsilyl) Phosphite (BTSP) as a Flame Retardant Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of Bis(trimethylsilyl) phosphite (BTSP)—specifically its tautomer Bis(trimethylsilyl) phosphonate (


)—as a versatile intermediate in the synthesis of phosphorus-based flame retardants (FRs). Unlike traditional chlorophosphate routes, BTSP offers a halogen-free, "silyl-masking" pathway to synthesize 

-hydroxyphosphonic acids and surface-grafted FR coatings. This guide provides mechanistic insights, a validated synthesis protocol for a model FR additive, and a surface modification workflow for hydroxyl-rich substrates (e.g., cellulose, silica).

Introduction: The Silyl Advantage in Phosphorus Chemistry

In the development of flame retardants, phosphorus-based compounds are replacing halogenated additives due to environmental toxicity concerns. However, synthesizing complex phosphonic acids often involves harsh chlorinating agents (


, 

) that generate corrosive HCl byproducts.

Bis(trimethylsilyl) phosphite (BTSP) serves as a "soft" alternative. It functions as a silylated equivalent of phosphorous acid (


), possessing a reactive P-H bond susceptible to addition reactions (Abramov and Pudovik types).
Key Technical Advantages[1]
  • Labile Protecting Groups: The trimethylsilyl (TMS) groups render the intermediate soluble in non-polar organic solvents (DCM, Toluene) but are easily removed via mild hydrolysis or solvolysis to yield the active phosphonic acid FR.

  • High Atom Economy: Reactions often proceed with 100% atom economy (addition reactions) or generate volatile byproducts (HMDS) that are easily removed.

  • Surface Reactivity: The silyl groups can undergo exchange with surface hydroxyls, allowing covalent grafting of FR moieties onto polymers or fillers.

Chemical Identity & Distinction

Researchers must distinguish between the "Tris" and "Bis" forms, which are often chemically interlinked:

  • Tris(trimethylsilyl) phosphite:

    
     (CAS: 1795-31-9).[1][2][3][4] Fully substituted P(III) species.
    
  • Bis(trimethylsilyl) phosphonate:

    
     (CAS: 3078-98-0). The P(V) species containing the reactive P-H bond. This is the primary intermediate for hydrophosphonylation discussed in this guide.
    

Mechanism of Action

The utility of BTSP relies on the reactivity of the P-H bond towards carbonyls (Abramov reaction) or imines (Pudovik reaction), followed by desilylation.[5]

Pathway Visualization

FR_Synthesis_Pathway cluster_mech Mechanism: Silyl-Masked Hydrophosphonylation BTSP Bis(trimethylsilyl) phosphonate (Reactive P-H) Intermediate Silylated $alpha$-hydroxyphosphonate BTSP->Intermediate Abramov Reaction (Neat/Solvent, Heat) Substrate Carbonyl Substrate (e.g., Benzaldehyde) Substrate->Intermediate Hydrolysis Hydrolysis/Solvolysis (MeOH/H2O) Intermediate->Hydrolysis -TMS-OMe Product $alpha$-Hydroxyphosphonic Acid (Active Char Promoter) Hydrolysis->Product Final FR Additive

Figure 1: The synthetic pathway converting BTSP into a functional flame retardant via silyl-masked hydrophosphonylation.

Application Protocol 1: Synthesis of -Hydroxybenzylphosphonic Acid

Target: A model char-promoting FR additive for epoxy resins. Reaction Type: Abramov Reaction (Silyl variant).

Materials
ReagentEquiv.[6][7][8]RoleNotes
Bis(trimethylsilyl) phosphonate 1.05P-SourceAir-sensitive; handle under Ar/N2.
Benzaldehyde 1.0SubstrateFreshly distilled to remove benzoic acid.
Dichloromethane (DCM) SolventMediumAnhydrous.
Methanol ExcessQuenchFor desilylation.
Experimental Workflow
  • Inert Setup:

    • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Argon for 15 minutes.

    • Expert Insight: Moisture control is critical. Premature hydrolysis of BTSP yields phosphorous acid (

      
      ), which is significantly less reactive towards the aldehyde in this non-catalyzed regime.
      
  • Addition:

    • Charge the flask with Benzaldehyde (10.6 g, 100 mmol) and anhydrous DCM (50 mL).

    • Add Bis(trimethylsilyl) phosphonate (23.7 g, 105 mmol) dropwise via syringe over 20 minutes at room temperature.

    • Observation: A mild exotherm may occur.

  • Reaction:

    • Stir the mixture at room temperature for 2 hours.

    • In-Process Control (IPC): Check

      
      P NMR.
      
      • Starting Material (BTSP):

        
         ppm (doublet, 
        
        
        
        Hz).
      • Intermediate (Silylated):

        
         ppm (no P-H coupling).
        
    • If reaction is incomplete, heat to mild reflux (40°C) for 1 hour.

  • Desilylation (Workup):

    • Cool the mixture to 0°C.

    • Slowly add Methanol (20 mL). The silyl groups are cleaved as volatile MeOSiMe3 (or hexamethyldisiloxane if water is used).

    • Stir for 30 minutes. The product,

      
      -hydroxybenzylphosphonic acid, often precipitates as a white solid.
      
  • Isolation:

    • Filter the solid or evaporate the solvent/volatiles under reduced pressure.[6]

    • Recrystallize from water/ethanol if necessary.

Characterization Data (Typical)
  • Yield: >90%

  • 
    P NMR (
    
    
    
    ):
    
    
    22.5 ppm.
  • Melting Point: 170–172°C.

Application Protocol 2: Surface Grafting on Cellulose

Target: Flame retardant cotton/cellulose fabric. Mechanism: Silyl-hydroxyl exchange.

Workflow Diagram

Surface_Grafting Cellulose Cellulose Substrate (Surface -OH groups) Activation 1. Drying (100°C, Vacuum) Cellulose->Activation Grafting 2. Grafting Reaction BTSP (5% in Toluene) Reflux, 4h Activation->Grafting Remove physisorbed water Curing 3. Curing/Hydrolysis Air exposure / Steam Grafting->Curing -TMSOH Result Phosphorylated Cellulose (High Char Yield) Curing->Result

Figure 2: Workflow for grafting phosphonate moieties onto cellulose fibers using BTSP.

Protocol Steps
  • Substrate Prep: Dry cellulose fabric at 105°C under vacuum for 4 hours to remove physisorbed water (which would consume the BTSP).

  • Impregnation: Immerse fabric in a solution of BTSP (5-10 wt%) in dry Toluene.

  • Reaction: Reflux at 110°C for 4 hours. The BTSP reacts with cellulose hydroxyls:

    
    
    
  • Post-Treatment: Wash with DCM to remove unreacted reagent. Expose to moist air to hydrolyze remaining Si-O-P bonds to P-OH bonds, maximizing hydrogen bonding and char stability.

Troubleshooting & Safety

IssueCauseSolution
Low Yield (Protocol 1) Moisture ingress hydrolyzed BTSP to

.
Ensure glassware is flame-dried; use fresh anhydrous solvents.
Sticky Product Incomplete desilylation.Increase methanol quantity or add a drop of HCl; sonicate.
Safety Warning Hydrolysis produces Hexamethyldisiloxane (flammable).Perform evaporation in a fume hood away from ignition sources.

References

  • Preparation of Silyl Phosphites

    • Sekine, M., et al. "Silyl phosphites. 15. Reactions of silyl phosphites with -halo carbonyl compounds." The Journal of Organic Chemistry, 1981.
  • Abramov Reaction Mechanism

    • Keglevich, G. "Green and Effective Preparation of -Hydroxyphosphonates by Ecocatalysis." International Journal of Molecular Sciences, 2022.
  • Flame Retardant Applications (Phosphonic Acids)

    • Szolnoki, B., et al. "Eco-friendly Synthesis of Novel Phosphorus Flame Retardants for Multiple Purposes." Periodica Polytechnica Chemical Engineering, 2023.[9]

  • Silyl Phosphonate Reagents (General)

    • "Tris(trimethylsilyl) phosphite | CAS 1795-31-9."[1][2][3][4] Sigma-Aldrich Product Sheet.

Sources

Troubleshooting & Optimization

Technical Support Center: Bis(trimethylsilyl) Phosphite (BTSP) Integrity Management

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Failure Mode

Bis(trimethylsilyl) phosphite (BTSP) is a deceptive reagent. Unlike reagents that change color upon degradation, BTSP often remains a clear liquid even when significantly hydrolyzed. Its utility in Hirao cross-couplings and nucleotide synthesis relies entirely on the integrity of the P–O–Si bond.

When this bond breaks due to moisture exposure, it triggers a silent cascade: the release of hexamethyldisiloxane (HMDSO) and the reversion to phosphorous acid (


). This not only lowers the stoichiometry of your active reagent but introduces acidic protons that can poison transition metal catalysts (like Palladium) or promote unwanted side reactions.

This guide moves beyond standard "store in a cool dry place" advice. It provides the mechanistic causality of failure and self-validating protocols to ensure your data is reproducible.

Module 1: The Degradation Mechanism (The "Why")

To handle BTSP, you must respect its thermodynamics. The Silicon-Oxygen bond is strong, but the Silicon atom is highly oxophilic and susceptible to nucleophilic attack by water.

The Hydrolysis Cascade

When BTSP contacts atmospheric moisture, it undergoes rapid hydrolysis. This is not a simple "deactivation"; it is a chemical transformation that alters the polarity and acidity of your reaction mixture.

BTSP_Hydrolysis BTSP Bis(trimethylsilyl) phosphite (Active Reagent) Intermediate Mono-silyl phosphite (Unstable) BTSP->Intermediate + H₂O Fast Hydrolysis H2O H₂O (Atmospheric Moisture) HMDSO Hexamethyldisiloxane (Flammable Byproduct) Intermediate->HMDSO Silyl Migration/Condensation H3PO3 Phosphorous Acid (Catalyst Poison/Solid) Intermediate->H3PO3 + H₂O Complete Degradation

Figure 1: The hydrolysis cascade of BTSP. Note that HMDSO formation creates a false sense of "liquid" stability, while the active phosphorus species precipitates or becomes an acidic poison.

Module 2: Storage & Transfer Protocols (The "How")

The following protocols are non-negotiable for maintaining reagent integrity over time.

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short term) -20°C (Long term)Lowers kinetic energy, slowing the rate of hydrolysis from trace moisture trapped in the headspace.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air, providing a better "blanket" when the bottle is opened.
Container Glass (Schlenk) or Teflon-lined SteelAvoid plastics. Silyl groups can migrate into certain polymers, and plastics are permeable to moisture over time.
Septum Teflon-faced SiliconeStandard rubber septa will degrade and leach plasticizers upon contact with silyl reagents.
The "Positive Pressure" Transfer Method

Never withdraw BTSP into a syringe against a vacuum. This pulls ambient air (and moisture) past the plunger seal.

  • Purge: Insert a distinct inert gas line (needle) into the reagent bottle septum.

  • Pressurize: Establish a slight positive pressure of Argon inside the bottle.

  • Withdraw: Insert your sampling syringe. The pressure should "push" the liquid into the syringe with minimal pulling on the plunger.

  • Seal: Withdraw the needle and immediately cap it with a rubber block or inject directly into the reaction vessel.

Module 3: Troubleshooting Center (The "Fix")

Diagnose issues based on physical observations during experimentation.

Scenario A: "White Smoke" upon opening the bottle
  • Diagnosis: Advanced Hydrolysis. The "smoke" is actually a mist of phosphorous acid and volatile silanols formed by the reaction of BTSP with humid air.

  • Immediate Action:

    • Do not use for sensitive catalysis.

    • If the remaining volume is high, distill under reduced pressure to repurify.

    • If volume is low, quench carefully with isopropanol and dispose.

Scenario B: Clogged Syringes/Needles
  • Diagnosis: In-situ Polymerization/Precipitation. Hydrolysis products (

    
    ) are often solids or viscous syrups that are less soluble in organic solvents than the parent silyl ester.
    
  • Prevention:

    • Oven-dry all needles/syringes at 120°C for >2 hours.

    • Flush syringes with Argon three times before touching the reagent.

Scenario C: Low Yield in Hirao Coupling
  • Diagnosis: Catalyst Poisoning. The Pd(II) or Pd(0) cycle is inhibited by acidic protons from hydrolyzed phosphites.

  • Validation Step: Run a

    
    P NMR Purity Check  (see below) before adding the catalyst.
    

Module 4: Validated Experimental Protocol

Workflow: Purity Check & Hirao Coupling Setup

This protocol ensures you are not running a "dead" reaction.

Step 1: The Self-Validating Purity Check (

P NMR)

Before committing expensive Palladium catalysts, verify the BTSP.

  • Sample Prep: Take a dry NMR tube. Flush with Argon.

  • Solvent: Add 0.6 mL dry

    
     (stored over molecular sieves).
    
  • Aliquot: Add 20 µL BTSP.

  • Acquisition: Run a proton-coupled

    
    P NMR (no decoupling).
    
    • Pass Criteria: A clean doublet (due to P-H coupling) in the range of 0 to 10 ppm (relative to

      
      ).
      
    • Fail Criteria: Appearance of a signal near 4-5 ppm (Phosphorous acid) or broad humps indicating oligomers. Note: Chemical shifts vary by solvent, but multiple peaks indicate degradation.

Step 2: Moisture-Free Hirao Coupling (Pd-Catalyzed)

Hirao_Workflow Prep 1. Prep: Flame-dry Schlenk flask Cool under Argon Solvent 2. Solvent: Anhydrous Toluene/THF (Degassed) Prep->Solvent Reagents 3. Add Aryl Halide + Base (Et3N) + Pd Catalyst (e.g., Pd(OAc)2/dppf) Solvent->Reagents BTSP_Add 4. Add BTSP dropwise (Slight Excess: 1.2 equiv) Reagents->BTSP_Add Ensure Inert Atm Heat 5. Heat to 80-100°C Monitor by TLC/NMR BTSP_Add->Heat Workup 6. Hydrolytic Workup (EtOH/H2O) -> Aryl Phosphonic Acid Heat->Workup Completion

Figure 2: Optimized workflow for Hirao coupling using BTSP. Note the addition of BTSP after the catalyst is established in the inert matrix.

Key Protocol Notes:

  • Catalyst Selection: For BTSP, simple

    
     often fails due to oxidation. Use 
    
    
    
    with bidentate ligands like dppf
    for higher stability against trace hydrolysis products [1].
  • Stoichiometry: Always use 1.1 to 1.5 equivalents of BTSP. The excess accounts for the inevitable sacrifice of some reagent to trace moisture on the glassware walls.

References

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Source: University of Pittsburgh / Wipf Group. URL:[Link]

  • A “green” variation of the Hirao reaction: P–C coupling under microwave conditions. Source: Royal Society of Chemistry (RSC). URL:[Link]

Preventing hydrolysis of Bis(trimethylsilyl) phosphite in storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(trimethylsilyl) Phosphite (BTSP) Stability & Storage

Executive Summary & Critical Context

Product: Bis(trimethylsilyl) phosphite (BTSP) CAS: 3663-52-3 Synonyms: Bis(trimethylsilyl)phosphonate; Phosphonic acid bis(trimethylsilyl) ester.[1]

The Challenge: BTSP is a pyrophoric-adjacent, moisture-sensitive reagent used primarily as a surrogate for phosphorous acid in anhydrous chemical synthesis (e.g., Todd-Atherton reactions, hydrophosphination).[1] Its storage stability is compromised by a specific autocatalytic hydrolysis cycle . Unlike standard alkyl phosphites, the hydrolysis of silyl esters generates trimethylsilanol (TMS-OH), which spontaneously condenses to release water back into the system, accelerating degradation exponentially.[1]

Support Scope: This guide provides protocols to arrest this cycle, validate reagent purity via NMR, and safely handle the material in drug development workflows.

The Mechanism of Failure (Expertise & Causality)[1]

To prevent degradation, you must understand the "Killer Cycle." BTSP does not just "go bad" linearly; it degrades acceleratingly due to water regeneration.

The Autocatalytic Hydrolysis Loop:

  • Initiation: Trace moisture attacks the Si-O-P bond.

  • Cleavage: The molecule splits into a mono-silyl phosphite and trimethylsilanol (TMS-OH).

  • Regeneration (The Trap): Two molecules of TMS-OH condense to form Hexamethyldisiloxane (HMDS) and release a molecule of water .

  • Propagation: This "new" water molecule attacks the remaining BTSP.

Visualizing the Pathway:

BTSP_Hydrolysis BTSP Bis(trimethylsilyl) Phosphite (Active Reagent) Intermed Mono-silyl Phosphite + TMS-OH BTSP->Intermed Hydrolysis Step 1 Moisture Trace Moisture (Ingress) Moisture->BTSP Initiates Condensation Silanol Condensation (2 TMS-OH -> HMDS + H2O) Intermed->Condensation Spontaneous Degradation Phosphorous Acid (H3PO3) (Insoluble White Solid) Intermed->Degradation Final Hydrolysis Condensation->Moisture Regenerates H2O (Autocatalysis)

Caption: The autocatalytic degradation loop where silanol condensation regenerates water, accelerating BTSP destruction.[1]

Storage & Handling Protocols (Self-Validating Systems)

A. The "Zero-Headspace" Storage System

Standard septa degrade over time. For long-term storage (>1 month), follow this rigorous protocol.

ParameterSpecificationRationale
Temperature 2–8°C Slows the kinetics of silanol condensation.
Atmosphere Argon (Preferred) or N2 Argon is heavier than air, providing a better "blanket" when the container is opened.[1]
Container Schlenk Flask or Sure/Seal™ Standard screw caps allow diffusion. Teflon-lined seals are mandatory.
Secondary Desiccator with P2O5 Phosphorus pentoxide is the only desiccant aggressive enough to compete with BTSP for moisture.
B. Handling Workflow (Decision Tree)

Handling_Protocol Start Start: Handling BTSP Glovebox Is a Glovebox Available? Start->Glovebox Syringe Use Gas-Tight Syringe with N2 Balloon Glovebox->Syringe No Direct Weighing Direct Weighing Glovebox->Direct Weighing Yes (Ideal) Schlenk Use Schlenk Line (Double Manifold) Syringe->Schlenk Inert Gas Source Needle Oven-Dried Needle (>120°C, 2h) Syringe->Needle Preparation

Caption: Decision matrix for selecting the correct handling method based on available equipment.

Troubleshooting Guide & FAQs

Scenario 1: "There is a white solid at the bottom of my bottle."
  • Diagnosis: Advanced hydrolysis. The white solid is likely Phosphorous Acid (H3PO3) or polymerized siloxanes.

  • Immediate Action: Do not shake. The supernatant liquid may still contain active BTSP, but the concentration is compromised.

  • Resolution: Filter the liquid through a dried frit under Argon into a fresh, dry Schlenk flask. Re-titrate or check NMR before use. Discard if >10% solid volume.

Scenario 2: "The septum popped off / Pressure buildup."
  • Diagnosis: Volatile formation. Hydrolysis produces Hexamethyldisiloxane (HMDS) and potentially hydrogen gas if trace metals were present in the container (reacting with the acidic hydrolysis products).

  • Safety Warning: Treat the bottle as a pressurized vessel.

  • Resolution: Vent carefully using a needle connected to a mineral oil bubbler in a fume hood. Transfer to a pressure-rated glass vessel (e.g., heavy-wall pressure tube).[1]

Scenario 3: "My reaction yield dropped by 50%."
  • Diagnosis: Stoichiometric mismatch. You calculated based on the density of pure BTSP (0.97 g/mL), but you dispensed a mixture of BTSP and HMDS (hydrolysis byproduct).

  • Validation: You must quantify purity.

Quality Control: The Self-Validating NMR Test

Before using BTSP in critical drug development steps (e.g., nucleotide synthesis), run this 10-minute validation.

Protocol:

  • Take a dry NMR tube.

  • Add 0.6 mL Anhydrous C6D6 (Benzene-d6) or CDCl3 (dried over sieves).

  • Add 20 µL BTSP under N2 flow.

  • Acquire 31P NMR (Proton-Coupled) .

Interpretation Table:

Signal (ppm)MultiplicityCoupling (

)
IdentityStatus
-5 to +10 Doublet ~600–700 Hz Intact BTSP PASS
+4 to +7Doublet~600 HzH3PO3 (Phosphorous Acid)FAIL (Hydrolyzed)
-114SingletN/ATris(trimethylsilyl) phosphiteFAIL (Oxidation/Disproportionation)

Note: The large coupling constant (


) is the diagnostic fingerprint of the P-H bond in the H-phosphonate tautomer.

References

  • Preparation and Reactivity: Afarinkia, K. (2001). Bis(trimethylsilyl) Phosphite. Encyclopedia of Reagents for Organic Synthesis.

  • Hydrolysis Mechanisms of Silyl Esters: Wozniak, L., & Chmielewski, J. (1999).[1] The hydrolysis of phosphinates and phosphonates: A review.

  • Hydrophosphination Applications (BTSP Usage): Van der Veken, P., et al. (2025).[1] A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite. JACS Au. [1]

  • Handling Moisture-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents.

  • 31P NMR Data Validation: Reich, H. J. 31P NMR Chemical Shifts. University of Wisconsin-Madison.

Sources

Technical Support Center: BTSP Reaction Workup & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Excess Silylating Agents from Bis(trimethylsilyl)phosphite (BTSP) Reaction Mixtures Document ID: TS-BTSP-004 Last Updated: 2026-02-22

Executive Summary

The Challenge: Bis(trimethylsilyl)phosphite (BTSP) is a versatile reagent used primarily for hydrophosphinylation and the synthesis of H-phosphonates. However, the reaction mixture often contains excess silylating agents (TMSCl, HMDS, BSA) and the silylated product intermediate. Improper workup can lead to:

  • Hydrolysis of the target bond: Premature cleavage of sensitive P-O or P-C bonds.

  • Siloxane Contamination: Formation of "gummy" polysiloxanes (HMDSO derivatives) that are difficult to remove.

  • Safety Hazards: Evolution of HCl gas or heat upon uncontrolled aqueous quenching.

The Solution: This guide outlines two validated protocols for removing silyl species: Method A (Methanolysis/Strip) for sensitive or volatile targets, and Method B (Aqueous Partition) for lipophilic, stable targets.

Decision Matrix: Choosing Your Protocol

Before proceeding, determine the stability and solubility of your target H-phosphonate.

BTSP_Workup_Decision Start Start: BTSP Reaction Complete IsLipophilic Is Product Lipophilic? Start->IsLipophilic IsSensitive Is Product Acid/Water Sensitive? IsLipophilic->IsSensitive Yes MethodA Method A: Methanolysis (The 'Dry' Workup) IsLipophilic->MethodA No (Water Soluble) IsSensitive->MethodA Yes MethodB Method B: Aqueous Partition (The 'Wet' Workup) IsSensitive->MethodB No

Figure 1: Decision matrix for selecting the appropriate workup protocol based on product properties.

Protocol A: Methanolysis (The "Dry" Workup)

Best for: Nucleotides, water-soluble H-phosphonates, and acid-sensitive compounds.

The Science (Why this works):

Instead of using water to hydrolyze the silyl groups (which produces HMDSO, bp 100°C), this method uses methanol.

  • Reaction:

    
    
    
  • Advantage: The byproduct, methoxytrimethylsilane (

    
    ), boils at 57°C . It is far easier to strip away on a rotary evaporator than HMDSO or water.
    
Step-by-Step Procedure:
  • Cool Down: Cool the reaction mixture to 0°C under argon.

  • The Quench: Add anhydrous Methanol (MeOH) dropwise.

    • Ratio: Use at least 5 equivalents of MeOH per equivalent of silyl group.

    • Observation: Mild exotherm. If BSA was used, acetamide will precipitate (white solid).

  • Stirring: Stir at Room Temperature (RT) for 15–30 minutes.

    • Checkpoint: Monitor by

      
       NMR. The silylated P(III) species (typically ~120–140 ppm) should disappear, replaced by the H-phosphonate monoester signal (~0–15 ppm, 
      
      
      
      ).
  • Filtration (If BSA was used): Filter off the precipitated acetamide through a sintered glass funnel.

  • Evaporation: Concentrate the filtrate under reduced pressure (Rotovap).

    • Bath Temp: < 35°C.[1][2][3][4]

    • Vacuum:[4][5] < 20 mbar.

    • Co-evaporation: Add dry acetonitrile or toluene and re-evaporate 2x to remove traces of MeOH and pyridine (if used).

  • Result: A thick oil or foam free of bulk silylating agents.

Protocol B: Aqueous Partition (The "Wet" Workup)

Best for: Lipophilic phosphonates (e.g., fatty acid conjugates) that are stable to mild acid.

The Science (Why this works):

Excess BTSP hydrolyzes to Phosphorous Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), which is highly water-soluble. If your product is organic-soluble, you can wash the impurities away.[1][6]
Step-by-Step Procedure:
  • Dilution: Dilute the reaction mixture with a non-polar solvent (Ethyl Acetate or Dichloromethane).

    • Volume: 5x the reaction volume.

  • Buffered Hydrolysis: Pour the mixture into a separating funnel containing cold 1M TEAB (Triethylammonium bicarbonate) or Sat.

    
     .
    
    • Critical Warning: Do not use pure water initially if TMSCl was used, as the pH will drop rapidly (HCl generation), potentially degrading the H-phosphonate.

  • Phase Separation:

    • Organic Layer: Contains your Product + HMDSO (hydrolysis byproduct).

    • Aqueous Layer: Contains

      
       (from excess BTSP), salts, and polar byproducts.
      
  • The HMDSO Removal:

    • Dry the organic layer over

      
      .
      
    • Evaporate solvent.[4] HMDSO (bp 100°C) is stubborn.

    • Trick: Add Toluene and evaporate. Toluene forms an azeotrope with silyl byproducts, helping drag them into the vacuum trap.

Data & Comparison

FeatureMethod A: MethanolysisMethod B: Aqueous Hydrolysis
Primary Byproduct

(Methoxytrimethylsilane)

(Hexamethyldisiloxane - HMDSO)
Boiling Point of Byproduct 57°C (Very Volatile)100°C (Less Volatile)
pH Conditions Neutral / Mildly AcidicBasic (Buffered)
Excess BTSP Fate Converts to Dimethyl Phosphite (volatile) or H-PhosphonateConverts to

(Water soluble)
Best For Nucleotides, Polar compoundsLipids, Simple Organics

Troubleshooting & FAQs

Q1: I see a "Ghost Peak" in my NMR around 120-130 ppm. What is it?

A: This is likely an unhydrolyzed silyl phosphite intermediate.

  • Cause: Insufficient quenching time or insufficient methanol/water.

  • Fix: Add more MeOH (or buffer) and stir for another 30 minutes. Do not attempt column chromatography until this peak converts to the H-phosphonate form (~5-10 ppm), as the silyl species will hydrolyze on the column and ruin your separation.

Q2: My product turned into a "gummy" solid that won't dissolve.

A: You likely have polymerized siloxanes.

  • Cause: If TMSCl was used without enough solvent, hydrolysis can create silicone polymers.

  • Fix: Dissolve the crude mixture in THF and add a fluoride source like TBAF (Tetra-n-butylammonium fluoride) or TEA·3HF . Fluoride has a high affinity for silicon and will break down the polymers. Note: Ensure your product is stable to fluoride.

Q3: The reaction mixture smokes when I add the quench buffer!

A: You have a large excess of TMSCl or unreacted BTSP.

  • Safety: This releases HCl gas and heat.

  • Prevention: Always cool to 0°C or -78°C before quenching. Dilute the reaction mixture with DCM first to act as a heat sink.

Q4: How do I remove the Phosphorous Acid ( ) byproduct if my product is also water-soluble?

A: This is the hardest separation.

  • Method: Use Reverse Phase Chromatography (C18) .

    
     elutes in the void volume (with water), while most organic H-phosphonates will retain slightly.
    
  • Alternative: If using Method A (Methanolysis), excess BTSP converts to dimethyl phosphite, which is volatile (bp 170°C) but can be removed under high vacuum (< 1 mbar) with mild heating, unlike solid

    
    .
    

Visualizing the Chemistry

BTSP_Chemistry BTSP BTSP Reagent HP(OSiMe3)2 Intermediate Silylated Intermediate R-O-P(OSiMe3)H BTSP->Intermediate + Substrate Substrate Substrate (R-OH) Substrate->Intermediate Quench_MeOH MeOH Quench (Method A) Intermediate->Quench_MeOH Quench_H2O H2O Quench (Method B) Intermediate->Quench_H2O Product Target H-Phosphonate R-O-P(O)(H)OH Quench_MeOH->Product Byprod_A Byproduct A: MeOSiMe3 (Volatile) + Dimethyl Phosphite Quench_MeOH->Byprod_A Quench_H2O->Product Byprod_B Byproduct B: HMDSO (Oily) + H3PO3 (Aq. Soluble) Quench_H2O->Byprod_B

Figure 2: Chemical pathways of BTSP workup. Note how the choice of quench determines the physical state of the byproducts.

References

  • Dey, S., et al. (2025).[4] "A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite." JACS Au.[7]

  • BenchChem Technical Guides. (2025). "The Principle of Silylation Using N,N-Bis(trimethylsilyl)acetamide." BenchChem.[8]

  • Organic Chemistry Portal. (2024). "Synthesis of Phosphonates: Arbuzov and Hydrophosphinylation." Organic Chemistry Portal.

  • Little, J. L. (1999/2014).[9] "Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them." Journal of Chromatography A.

  • European Patent Office. (1994). "Method for purifying hexamethyldisiloxane (EP0277825B1)." Google Patents.

Sources

Technical Support Center: Controlling Exothermic Reactions with Bis(trimethylsilyl) phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe and effective use of Bis(trimethylsilyl) phosphite (BTSP). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but highly reactive reagent. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure your experiments are both successful and safe.

Introduction to Bis(trimethylsilyl) phosphite (BTSP)

Bis(trimethylsilyl) phosphite, often abbreviated as BTSP or referred to by its chemical formula HP(OSiMe₃)₂, is a highly effective phosphonylating agent. It is widely used in reactions such as the Pudovik and Kabachnik-Fields reactions to form crucial P-C bonds, particularly in the synthesis of α-aminophosphonates and their derivatives.[1][2][3] The reactivity of BTSP stems from its labile P-H bond and the two trimethylsilyl groups, which act as excellent leaving groups.

However, this high reactivity is a double-edged sword. The addition of BTSP to electrophiles, such as imines and aldehydes, is often highly exothermic. Without proper control, these reactions can lead to thermal runaways, resulting in vigorous boiling, pressure buildup, compromised product yield and purity, and significant safety hazards.[4][5] This guide provides the expertise and field-proven insights necessary to harness the power of BTSP while mitigating its risks.

Part 1: Troubleshooting Guide for Exothermic Reactions

This section addresses specific, critical issues that can arise during a reaction. The format is designed to help you quickly diagnose and solve problems.

Issue 1: The reaction is proceeding too quickly, with rapid boiling and potential for runaway.

Immediate Action:

  • Immediately cease the addition of Bis(trimethylsilyl) phosphite.

  • Ensure the reaction flask is securely clamped and that the stirring is vigorous to ensure even heat distribution.

  • If not already in place, immerse the flask in a pre-chilled cooling bath (e.g., ice-water or dry ice/acetone).

  • If the reaction continues to accelerate, have a quenching agent ready (see Protocol 2), but only add it once the initial exotherm begins to subside to avoid an even more violent secondary reaction.

Root Cause Analysis & Long-Term Solution:

Probable Cause Explanation Recommended Solution
Reagent Addition Rate is Too High The rate of the exothermic reaction is directly proportional to the concentration of the reactants. Rapid addition leads to a rapid buildup of heat that cannot be dissipated by the cooling system.Add the BTSP dropwise via a syringe pump over an extended period. This allows the cooling system to keep pace with the heat generation.
Insufficient Cooling The cooling bath's temperature is too high, or its volume is too small to absorb the heat generated.Use a larger cooling bath or a cryostat set to a lower temperature (e.g., -70 °C).[6] Ensure the flask is sufficiently immersed.
High Reactant Concentration More concentrated solutions lead to faster reaction rates and greater heat output per unit volume.Dilute the reaction mixture with more anhydrous solvent. This increases the thermal mass of the system, allowing it to absorb more heat without a drastic temperature increase.
Highly Reactive Substrate Electron-deficient aldehydes or imines react much more vigorously with BTSP.For highly reactive substrates, start the reaction at a much lower temperature (e.g., -78 °C) and allow it to warm slowly only after the addition is complete.

Troubleshooting Workflow Diagram:

Here is a logical workflow to follow when encountering a thermal runaway event.

G start Exotherm Detected: Rapid Temp Increase / Boiling stop_addition Cease BTSP Addition Immediately start->stop_addition enhance_cooling Enhance Cooling: Immerse in Pre-Chilled Bath stop_addition->enhance_cooling check_stirring Ensure Vigorous Stirring enhance_cooling->check_stirring monitor Monitor Internal Temperature (Ti) check_stirring->monitor stable Ti is Stable or Decreasing monitor->stable Yes unstable Ti Continues to Rise Rapidly monitor->unstable No end Reaction Controlled. Re-evaluate Protocol. stable->end prepare_quench Prepare Quenching Agent (e.g., Methanol in Toluene) unstable->prepare_quench quench Cautiously Add Quench Once Peak Exotherm Passes prepare_quench->quench quench->end G cluster_0 Reactants cluster_1 Exothermic Addition Step cluster_2 Intermediate / Product BTSP HP(OSiMe3)2 TransitionState [Transition State] BTSP->TransitionState Imine R-CH=N-R' Imine->TransitionState Product (Me3SiO)2P(O)-CHR-NHR' TransitionState->Product ΔH << 0 (Highly Exothermic)

Caption: Simplified mechanism of exothermic Pudovik reaction.

Part 3: Key Experimental Protocols

These protocols are designed as self-validating systems, incorporating best practices for safety and reproducibility.

Protocol 1: General Procedure for a Controlled Pudovik Reaction

This protocol outlines the addition of BTSP to an imine to form an α-aminophosphonate.

Materials & Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Thermometer or thermocouple probe

  • Argon or Nitrogen line with bubbler

  • Syringe pump and gas-tight syringes

  • Low-temperature cooling bath (cryostat or dry ice/acetone)

  • Substrate (imine)

  • Bis(trimethylsilyl) phosphite (BTSP)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Charging the Flask: Charge the flask with the imine substrate (1.0 eq) and anhydrous solvent (to make a ~0.1-0.2 M solution).

  • Cooling: Begin stirring and cool the reaction mixture to the target starting temperature (e.g., -70 °C). [6]Allow the temperature to stabilize for 10-15 minutes.

  • Reagent Preparation: Draw the Bis(trimethylsilyl) phosphite (1.1 eq) into a dry, gas-tight syringe. Place the syringe on the syringe pump.

  • Controlled Addition: Begin the dropwise addition of BTSP via the syringe pump over a period of 1-2 hours. Crucially, monitor the internal temperature. Ensure it does not rise by more than 5 °C from the setpoint. If it does, pause the addition until the temperature re-stabilizes.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at the low temperature for an additional hour. Progress can be monitored by TLC or ³¹P NMR spectroscopy. [6]7. Warming: If the reaction is incomplete, allow the bath to warm slowly to 0 °C or room temperature. Be vigilant for any delayed exotherm.

  • Quenching & Workup: Once the reaction is complete, proceed to the quenching protocol (Protocol 2).

Protocol 2: Safe Quenching Procedure
  • Preparation: In a separate flask, prepare a solution of methanol (5-10 equivalents) in toluene or THF. Cool this solution to 0 °C.

  • Cooling: Ensure the main reaction mixture is cooled to 0 °C or below.

  • Slow Addition: Slowly, via cannula or dropping funnel, transfer the reaction mixture into the cold methanol solution with vigorous stirring. Do not add the methanol solution to the reaction mixture. This ensures the quenching agent is always in excess, which helps to dissipate heat.

  • Stirring: Allow the quenched mixture to stir for 20-30 minutes as it warms to room temperature. [6]5. Workup: Proceed with standard aqueous workup and extraction as required by your specific product's properties.

References
  • TRIS(TRIMETHYLSILYL)PHOSPHITE, 95% - Gelest, Inc. (2015, September 10). Retrieved from [Link]

  • David, G., et al. (2020). A convenient synthetic route towards H-bisphosphinates. SciSpace. Retrieved from [Link]

  • TRIS(TRIMETHYLSILYL)PHOSPHITE | Georganics. (n.d.). Retrieved from [Link]

  • A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite. (n.d.). PMC. Retrieved from [Link]

  • Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries - Forschungszentrum Jülich. (2016, April 6). Retrieved from [Link]

  • Generally accepted mechanism for the Pudovik reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries - Lookchem. (2022, August 4). Retrieved from [Link]

  • Yim, T., & Han, Y.-K. (2017). Tris(trimethylsilyl) Phosphite as an Efficient Electrolyte Additive To Improve the Surface Stability of Graphite Anodes. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Understanding alkali-metal driven hydrophosphorylation: mechanism and challenges in the Pudovik reaction - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

  • Pudovik reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Kim, J., et al. (2021). Lithium Bis(trimethylsilyl) Phosphate as a Novel Bifunctional Additive for High-Voltage LiNi1.5Mn0.5O4/Graphite Lithium-Ion Batteries. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Synthesis and Characterization of a New Series of Bis(allylic-α-aminophosphonates) under Mild Reaction Conditions - PMC. (n.d.). Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2021). Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. MDPI. Retrieved from [Link]

  • Methods and reaction mixtures for controlling exothermic reactions - Google Patents. (n.d.).
  • Continuous Flow Optimisation of the Pudovik Reaction and Phospha-Brook Rearrangement Using DBN - Asynt. (2024, November 1). Retrieved from [Link]

  • Synthesis of α-aminophosphonates and related derivatives under microwave conditions - Sciforum. (n.d.). Retrieved from [Link]

  • 6 Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction - CORE. (n.d.). Retrieved from [Link]

  • Synthesis of α-aminophosphonates by the Kabachnik-Fields reaction - RGM College Of Engineering and Technology. (2020, December 14). Retrieved from [Link]

  • Submitted by Rebekah M. Richardson and David F. Wiemer - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Guide to Thermal Runaway Mitigation and Containment - Pyrophobic Systems. (2024, April 4). Retrieved from [Link]

  • Trimethylsilyl Triflate Promoted 1,4-Addition of Silyl Phosphites to Cyclic Enones. (n.d.). Retrieved from [Link]

  • (PDF) Lithium Bis(trimethylsilyl) Phosphate as an Electrolyte Additive to Improve the Low-Temperature Performance for LiNi0.8Co0.1Mn0.1O2/Graphite Cells - ResearchGate. (2021, August 30). Retrieved from [Link]

  • Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table - PMC. (2025, March 12). Retrieved from [Link]

  • It's About Time: The 6 Phases of Thermal Runaway Propagation - Aspen Aerogels. (n.d.). Retrieved from [Link]

  • How Lithium Phosphate Reduces Thermal Runaway Risk: Strategies. (2025, August 28). Retrieved from [Link]

  • Thermal runaway propagation and mitigation - WATTALPS. (2020, July 3). Retrieved from [Link]

  • Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review - MDPI. (2025, May 31). Retrieved from [Link]

  • (PDF) Tris (trimethylsilyl) Phosphate as Electrolyte Additive for Lithium‐Ion Batteries with Graphite Anode at Elevated Temperature - ResearchGate. (2025, October 26). Retrieved from [Link]

Sources

Technical Support Center: Bis(trimethylsilyl) Phosphite (BTSP) Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Disproportionation and Degradation of Bis(trimethylsilyl) Phosphite Document ID: BTSP-TECH-001 Last Updated: February 2026 Audience: Synthetic Chemists, Process Development Scientists

Executive Summary

Bis(trimethylsilyl) phosphite (BTSP), also known as bis(trimethylsilyl)phosphonate (


), is a versatile phosphorus reagent used for hydrophosphinylation and as a mild alternative to phosphorous acid. However, it suffers from two primary modes of failure: hydrolytic degradation  and thermal disproportionation .[1]

This guide provides a self-validating workflow to synthesize, store, and utilize BTSP while suppressing the thermodynamic drive toward disproportionation.[1]

Module 1: The Chemistry of Instability

To prevent failure, one must understand the mechanism.[1] BTSP exists in a delicate equilibrium.[1] Unlike stable dialkyl phosphites, the labile Si-O bond renders BTSP susceptible to rapid ligand exchange (disproportionation) and nucleophilic attack (hydrolysis).[1]

The Disproportionation Mechanism

BTSP (


) is in equilibrium with its 

tautomer. Under thermal stress or acid catalysis, it disproportionates into Tris(trimethylsilyl) phosphite (TTSP) and mono-silyl species/polymers.


The Hydrolysis Cascade

Moisture is the most common cause of "apparent" disproportionation.[1] Water cleaves the Si-O bond, releasing Hexamethyldisiloxane (HMDS) and generating Phosphorous acid (


).[1]
Visualizing the Decay Pathways

The following diagram illustrates the kinetic and thermodynamic traps associated with BTSP.

BTSP_Degradation BTSP Bis(trimethylsilyl) phosphite (BTSP) Target Species Tautomer P(III) Tautomer (Reactive Intermediate) BTSP->Tautomer Equilibrium TTSP Tris(trimethylsilyl) phosphite (TTSP) Disproportionation Product BTSP->TTSP Disproportionation (Heat/Acid) Mono Mono-silyl Phosphite (Polymerizes) BTSP->Mono Disproportionation Hydrolysis Hydrolysis (+ H2O) BTSP->Hydrolysis H3PO3 Phosphorous Acid (H3PO3) Dead End Hydrolysis->H3PO3 -HMDS

Figure 1: The degradation landscape of BTSP. The central blue node represents the target stability zone.[1] Red paths indicate irreversible product loss.

Module 2: Synthesis & Purification (The "Gold Standard")

Commercial samples of BTSP often contain chloride impurities (from TMSCl synthesis routes) or acid traces, which catalyze disproportionation. In-house synthesis via the Ammonium Hypophosphite route is recommended for high-stability applications.

The Ammonia-Driven Protocol

This method avoids chlorosilanes, eliminating chloride ions that catalyze equilibration.[1]

Reagents:

  • Ammonium Hypophosphite (

    
    ) - Dried under vacuum.[1]
    
  • Hexamethyldisilazane (HMDS) - Distilled.[1]

  • Inert Gas (Argon/Nitrogen).[1]

Protocol:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and an argon inlet.

  • Charging: Add Ammonium Hypophosphite (1 equiv) and HMDS (excess, ~1.2-1.5 equiv) under argon flow.

  • Reaction: Heat to 110–115°C (bath temperature).

    • Mechanism:[2][3][4][5][6]

      
      .
      
    • Observation: Evolution of ammonia gas indicates reaction progress.[1]

  • Completion: Monitor by

    
     NMR until the starting material peak disappears.
    
  • Purification: Fractional distillation under reduced pressure.

    • Critical Step: Do not overheat the pot. Disproportionation accelerates >140°C.

Analytical Validation (Self-Check)

Verify the integrity of your reagent using


 NMR.
Species

Shift (ppm)
MultiplicityCoupling (

)
Status
BTSP +5 to +15 Doublet ~690 Hz Target
TTSP+115 to +125SingletN/ADisproportionation
H3PO3+4 to +10Doublet~690 HzHydrolysis
Polyphosphates-10 to -30MultipletVariesThermal Degradation

Note: Shifts are relative to 85%


 external standard.

Module 3: Troubleshooting & FAQs

This section addresses specific user scenarios encountered during drug development workflows.

Scenario A: "My BTSP turned cloudy overnight."

Diagnosis: Hydrolysis.[1][2][7][8][9]

  • Cause: Septum puncture fatigue or insufficient inert gas purge allowed moisture ingress.[1] Even trace water creates

    
    , which is insoluble in the silyl matrix, causing turbidity.[1]
    
  • Fix: Filter the solution under argon through a dried frit. If heavily cloudy, redistill.[1]

  • Prevention: Store in a glovebox or use Young's tap Schlenk storage tubes.[1]

Scenario B: "I see a singlet at 118 ppm in my NMR."

Diagnosis: Disproportionation to Tris(trimethylsilyl) phosphite (TTSP).

  • Cause: The sample was likely heated too aggressively during distillation or exposed to acidic glassware.[1]

  • Fix: You cannot "reverse" this easily. Distillation can separate TTSP (lower bp) from BTSP, but yield loss is inevitable.[1]

  • Prevention: Base-wash glassware (KOH/iPrOH) followed by oven drying to remove acidic sites on the glass surface before synthesis.

Scenario C: "The reaction yield is low, despite 'pure' BTSP."

Diagnosis: Tautomeric mismatch.[1]

  • Context: If using BTSP as a nucleophile (e.g., in Pd-catalyzed cross-coupling or Atherton-Todd reactions), the P(III) form is the active species.[1]

  • Insight: BTSP exists predominantly as P(V) (

    
    ).
    
  • Fix: Add a mild base (e.g.,

    
    ) to shift the equilibrium toward the reactive P(III) silyl phosphite tautomer in situ.
    
Diagnostic Decision Tree

Use this logic flow to rapidly identify reagent quality issues.

Troubleshooting Start Issue Detected Visual Visual Inspection Start->Visual Cloudy Cloudy/Precipitate Visual->Cloudy Yes Clear Clear Liquid Visual->Clear No NMR 31P NMR Analysis Singlet Singlet (~118 ppm) NMR->Singlet High Field Doublet Doublet (~10 ppm) NMR->Doublet Low Field Action1 Hydrolysis Detected Filter/Redistill Cloudy->Action1 Clear->NMR Action2 Disproportionation Check Acid/Heat Singlet->Action2 Action3 Reagent OK Check Reaction Conditions Doublet->Action3

Figure 2: Rapid diagnostic workflow for BTSP integrity.

References

  • Preparation via Ammonium Hypophosphite

    • Title: A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite.
    • Source:Journal of the American Chemical Society (via NCBI/PMC).
    • Relevance: Establishes the ammonium hypophosphite/HMDS route as a high-yield, chloride-free synthesis method.
  • Silyl Phosphite Chemistry & Reactivity

    • Title: Silyl Phosphites.[1][7][9][10][11][12][13][14] V. The Reactions of Tris(trimethylsilyl) Phosphite with Carbonyl Compounds.

    • Source:Chemistry Letters (Sekine, M. et al.).[1][7][10][13]

    • Relevance: Foundational work on silyl phosphite equilibria and hydrolysis sensitivity.[1]

  • Disproportionation & Hydrolysis Mechanisms

    • Title: Ab initio study of the operating mechanisms of tris(trimethylsilyl) phosphite...[6]

    • Source:Journal of Power Sources (Elsevier).
    • Relevance: Details the stepwise hydrolysis and cleavage of Si-O vs P-O bonds, explaining the degrad
    • [6]

  • NMR Characterization

    • Title: 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.[1][15]

    • Source: TriLink BioTechnologies / General Literature.[1]

    • Relevance: Provides standard chemical shift ranges for P(III) vs P(V)

Sources

Validation & Comparative

1H NMR Spectrum of Bis(trimethylsilyl) Phosphite: A Technical Guide to P-H Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the 1H NMR spectral analysis of Bis(trimethylsilyl) phosphite (BTSP), focusing on the diagnostic P-H coupling that distinguishes it from other silylating agents and phosphite derivatives.

Executive Summary

Bis(trimethylsilyl) phosphite (BTSP) , formally known as bis(trimethylsilyl) hydrogen phosphonate [


], is a critical intermediate in organophosphorus chemistry, particularly in the McKenna reaction  for synthesizing phosphonic acids.

Its identification relies on two distinct spectral features:

  • The P-H Doublet: A highly characteristic, large magnitude coupling (

    
    ) arising from the direct P-H bond in the H-phosphonate tautomer.
    
  • The Silyl Singlet: A strong, high-field signal corresponding to the chemically equivalent trimethylsilyl groups.

This guide compares BTSP with its common precursor (Diethyl phosphite ) and its fully silylated analog (Tris(trimethylsilyl) phosphite ), providing a self-validating protocol for structural confirmation.

Structural Basis & Tautomerism

BTSP exists in a tautomeric equilibrium, but the H-phosphonate (P(V)) form predominates over the phosphite (P(III)) form. This structural preference is the direct cause of the large scalar coupling observed in NMR.

  • P(V) Form (Dominant): Contains a direct P-H bond. Spin-active

    
    P nucleus (
    
    
    
    , 100% abundance) splits the proton signal into a wide doublet.
  • P(III) Form (Minor): Contains a P-OH bond. If observed, this proton would appear as a singlet (often broad due to exchange) and lacks the massive

    
     coupling.[1]
    
Diagram 1: Tautomeric Equilibrium & Spectral Consequence

Tautomerism P_V H-Phosphonate Form (P(V)) (Me3SiO)2P(O)H Dominant Species P_III Phosphite Form (P(III)) (Me3SiO)2P-OH Minor/Transient P_V->P_III Equilibrium (Slow) NMR_Sig 1H NMR Signature Doublet, 1J_PH ≈ 600-800 Hz P_V->NMR_Sig Generates

Caption: The H-phosphonate form (blue) dictates the NMR spectrum, producing the diagnostic large coupling constant.

Spectral Analysis: The P-H Coupling

The P-H proton in BTSP does not appear as a standard singlet. Due to the 100% natural abundance of


P, it manifests as a doublet  with a coupling constant (

) typically between 600 and 800 Hz .
Comparative Data Table

The following table contrasts BTSP with its common analogs.

CompoundFormulaP-H Signal (

ppm)
Coupling Constant (

)
Alkyl/Silyl Signal (

ppm)
Bis(trimethylsilyl) phosphite

5.5 – 8.0 (d) 600 – 800 Hz 0.2 – 0.4 (s)
Diethyl phosphite

6.8 (d)690 Hz4.1 (m), 1.3 (t)
Tris(trimethylsilyl) phosphite

None N/A0.1 – 0.3 (s)

Critical Insight: If you observe a singlet in the silyl region (~0.2 ppm) but no large doublet in the 5-8 ppm range, your sample has likely oxidized to Tris(trimethylsilyl) phosphate or hydrolyzed completely. The P-H doublet is the "heartbeat" of the active reagent.

Experimental Protocol: Synthesis & Verification

Since BTSP is moisture-sensitive and often prepared in situ, correct handling is vital to prevent hydrolysis to H3PO3 (which precipitates or complicates spectra).

Workflow: In Situ Generation & NMR Check

This protocol uses the McKenna method (Silylation of dialkyl phosphites) or HMDS method .

Reagents:

  • Diethyl phosphite (DEP)

  • Bromotrimethylsilane (TMSBr) or Hexamethyldisilazane (HMDS)

  • Solvent: CDCl3 or C6D6 (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried NMR tube under Argon, dissolve 0.1 mmol of Diethyl phosphite in 0.6 mL anhydrous CDCl3.

  • Acquisition (T0): Acquire a standard 1H NMR spectrum. Confirm the P-H doublet at ~6.8 ppm (

    
     Hz) and ethyl multiplets.
    
  • Reaction: Add 2.2 equivalents of TMSBr via syringe. Cap and invert gently.

  • Monitoring: Incubate at Room Temperature for 1-2 hours.

  • Verification (T_final): Acquire 1H NMR.

    • Success Criteria: Disappearance of ethyl multiplets (4.1/1.3 ppm). Appearance of a strong silyl singlet (~0.3 ppm). Retention of the large P-H doublet (shift may migrate slightly).

    • Failure Mode: Disappearance of P-H doublet indicates oxidation to phosphate or full hydrolysis.

Diagram 2: Verification Workflow

Workflow Start Start: Dialkyl Phosphite (EtO)2P(O)H React Add TMSBr / HMDS (Silylation) Start->React Check 1H NMR Analysis React->Check Result_A Success: BTSP Formed (Me3SiO)2P(O)H Signal: Silyl Singlet + P-H Doublet Check->Result_A Doublet Present Result_B Failure: Oxidation/Hydrolysis Signal: Silyl Singlet ONLY (No P-H Doublet) Check->Result_B Doublet Absent

Caption: Logical flow for validating BTSP synthesis using P-H coupling as the checkpoint.

Technical Nuances & Causality

  • Why is

    
     so large? 
    The s-character of the phosphorus orbital bonding to hydrogen is high in the P(V) oxidation state. Unlike C-H couplings (~125 Hz), the P-H bond in phosphonates involves a phosphorus atom with high electron density concentrated in the internuclear region, amplifying the Fermi contact interaction.
    
  • Solvent Effects: The chemical shift of the P-H proton is sensitive to solvent polarity and concentration due to hydrogen bonding capabilities of the P=O group. However, the coupling constant (

    
    )  remains relatively robust (within 600-800 Hz), making it a more reliable identifier than chemical shift (
    
    
    
    ) alone.

References

  • McKenna, C. E., et al. (1977).[2] Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications. Link

  • Bhongle, N. N., et al. (1987).[3] Expedient and High-yield Synthesis of Alkylphosphonyl Dichlorides. Synthetic Communications. Link

  • Wozniak, L., & Chmielewski, M. (1999). Silyl phosphites in organic synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements.[4] Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for P-H coupling constants).

Sources

A Researcher's Guide to Distinguishing BTSP, H₃PO₃, and TMSPi by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the precise characterization of phosphorus-containing reagents is a critical, yet often challenging, task. This guide offers an in-depth, practical comparison of three such reagents: bis(trimethylsilyl) phosphonate (BTSP), phosphorous acid (H₃PO₃), and trimethylsilyl phosphite (TMSPi). Their structural similarities and susceptibility to hydrolysis necessitate a robust analytical method for unambiguous identification. Here, we demonstrate how ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can serve as a definitive tool for their differentiation.

The Analytical Conundrum: Tautomers, Silylation, and Hydrolysis

The challenge in distinguishing these compounds lies in their close chemical relationship. Phosphorous acid (H₃PO₃) exists predominantly in its phosphonate tautomeric form, HP(O)(OH)₂, which features a direct phosphorus-hydrogen bond. The silylation of H₃PO₃ can yield bis(trimethylsilyl) phosphonate, HP(O)(OSiMe₃)₂, also known as BTSP, or tris(trimethylsilyl) phosphite, P(OSiMe₃)₃, which is a common form of TMSPi. The high sensitivity of the silylated compounds to moisture means that any adventitious water can lead to hydrolysis back to phosphorous acid, potentially creating a complex mixture and ambiguous analytical results. This guide provides the foundational principles and a validated protocol to navigate these complexities.

¹H NMR Spectroscopy: A First Look at Key Structural Features

Proton NMR offers a rapid and powerful method for initial differentiation, focusing on the signals from the trimethylsilyl (TMS) groups and the distinctive P-H proton.

  • Phosphorous Acid (H₃PO₃): The most prominent feature in the ¹H NMR spectrum of H₃PO₃ is a large doublet, a result of the proton directly bonded to the phosphorus atom coupling with the ³¹P nucleus. This one-bond coupling constant (¹JPH) is characteristically large, typically between 600 and 700 Hz.[1] The hydroxyl (-OH) protons often appear as a broad signal due to chemical exchange.

  • Bis(trimethylsilyl) phosphonate (BTSP): Like H₃PO₃, BTSP also possesses a direct P-H bond, which gives rise to a similar large doublet in its ¹H NMR spectrum. However, BTSP is distinguished by an additional, very intense singlet at approximately 0.2-0.4 ppm. This signal corresponds to the 18 equivalent protons of the two trimethylsilyl (-OSiMe₃) groups. The simultaneous presence of both the large P-H doublet and the TMS singlet is the definitive signature of BTSP.

  • Trimethylsilyl Phosphite (TMSPi): In contrast, TMSPi, with the structure P(OSiMe₃)₃, lacks a direct P-H bond. Its ¹H NMR spectrum is therefore much simpler, dominated by a single sharp signal for the 27 protons of the three equivalent -OSiMe₃ groups. This peak may appear as a narrow doublet due to a small four-bond coupling to the phosphorus atom (⁴JPH).[2]

³¹P NMR Spectroscopy: The Unambiguous Fingerprint

Phosphorus-31 NMR provides the most definitive data for distinguishing these three compounds. The ³¹P chemical shift is highly sensitive to the oxidation state and electronic environment of the phosphorus atom.[3]

  • Phosphorous Acid (H₃PO₃): The ³¹P NMR spectrum of H₃PO₃ shows a doublet due to the strong one-bond coupling to the directly attached proton (¹JPH ≈ 600-700 Hz).[1][4] The chemical shift is typically observed in the range of +2 to +8 ppm.[4]

  • Bis(trimethylsilyl) phosphonate (BTSP): BTSP also exhibits a doublet with a large ¹JPH coupling constant. However, the replacement of hydroxyl groups with trimethylsilyloxy groups causes a significant upfield shift of the phosphorus signal to the range of -5 to -15 ppm. This upfield chemical shift, combined with the large doublet splitting, is the unequivocal identifier for BTSP.[5]

  • Trimethylsilyl Phosphite (TMSPi): As a phosphite, TMSPi is a P(III) compound, which resonates at a much more downfield chemical shift compared to the P(V) phosphonates.[2] Its ³¹P NMR spectrum consists of a singlet (in a proton-decoupled experiment) at a chemical shift of approximately +115 to +130 ppm. This substantial difference in chemical shift makes its identification straightforward.

Comparative Summary of NMR Data

CompoundKey ¹H NMR FeaturesKey ³¹P NMR Features
H₃PO₃ Large doublet for P-H (¹JPH ≈ 600-700 Hz)[1][4]Doublet, δ ≈ +2 to +8 ppm (¹JPH ≈ 600-700 Hz)[4]
BTSP Large doublet for P-H (¹JPH ≈ 600-650 Hz) AND intense singlet for -OSiMe₃ (~0.3 ppm)Doublet, δ ≈ -5 to -15 ppm (¹JPH ≈ 600-650 Hz)[5]
TMSPi Singlet/narrow multiplet for -OSiMe₃ (~0.3 ppm), NO P-H doubletSinglet, δ ≈ +115 to +130 ppm[2]

Experimental Protocol for Reliable Analysis

The moisture sensitivity of BTSP and TMSPi demands careful sample preparation to ensure data integrity.

1. Materials:

  • Oven-dried 5 mm NMR tubes.

  • Anhydrous deuterated solvent (e.g., CDCl₃).

  • Gas-tight syringes.

  • Inert atmosphere (N₂ or Ar) source.

2. Sample Preparation (under inert atmosphere):

  • Rationale: To prevent hydrolysis of silylated compounds to H₃PO₃, which would result in a mixture and compromise the analysis.

  • Step 1: Place an oven-dried NMR tube under a gentle stream of inert gas.

  • Step 2: Add 10-20 mg of the sample to the tube.

  • Step 3: Using a gas-tight syringe, add ~0.6 mL of anhydrous CDCl₃.

  • Step 4: Cap the tube securely while maintaining the inert atmosphere.

3. NMR Acquisition:

  • Step 1 (¹H NMR): Acquire a standard ¹H spectrum, ensuring the spectral width covers both the TMS and P-H regions.

  • Step 2 (³¹P NMR): Acquire a proton-coupled ³¹P spectrum to observe the characteristic doublet splitting. A broad spectral width (e.g., -50 to +200 ppm) is recommended to capture all possible species.

Visualizing the Identification Process

Identification_Flowchart start Analyze ¹H NMR Spectrum q_ph_doublet Large P-H Doublet (J ≈ 650 Hz) Present? start->q_ph_doublet q_tms_signal TMS Signal (~0.3 ppm) Present? q_ph_doublet->q_tms_signal Yes analyze_p31_phosphite Analyze ³¹P NMR Spectrum q_ph_doublet->analyze_p31_phosphite No analyze_p31_phosphonate Analyze ³¹P NMR Spectrum q_tms_signal->analyze_p31_phosphonate Yes result_h3po3 Compound is H₃PO₃ q_tms_signal->result_h3po3 No q_p31_shift_phosphonate ³¹P Shift: Upfield (≈ -10 ppm) or Downfield (≈ +5 ppm)? analyze_p31_phosphonate->q_p31_shift_phosphonate result_btsp Compound is BTSP q_p31_shift_phosphonate->result_btsp Upfield q_p31_shift_phosphonate->result_h3po3 Downfield q_p31_shift_phosphite ³¹P Shift ≈ +120 ppm? analyze_p31_phosphite->q_p31_shift_phosphite result_tmspi Compound is TMSPi q_p31_shift_phosphite->result_tmspi Yes result_unknown Inconclusive/Mixture q_p31_shift_phosphite->result_unknown No

Caption: A decision-making workflow for identifying BTSP, H₃PO₃, and TMSPi using NMR data.

Conclusion

The unambiguous identification of bis(trimethylsilyl) phosphonate, phosphorous acid, and trimethylsilyl phosphite is readily accomplished through a systematic analysis of their ¹H and ³¹P NMR spectra. The presence or absence of a large P-H coupling, combined with the distinct chemical shift regions for P(III) and P(V) species in ³¹P NMR, provides a definitive analytical solution. By adhering to strict anhydrous sample handling, researchers can confidently distinguish these critical reagents, ensuring the accuracy and reproducibility of their synthetic work.

References

  • The NMR spin–spin coupling constant 1J(31P,1H) in an isolated PH3 molecule. Physical Chemistry Chemical Physics. Available at: [Link]

  • Tris(trimethylsilyl) phosphite | C9H27O3PSi3 | CID 137213. PubChem. Available at: [Link]

  • 1 J(P-H) coupling constants for phosphonates 9-15. ResearchGate. Available at: [Link]

  • On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. OSTI.GOV. Available at: [Link]

  • Phosphorene and Black Phosphorus: the 31 P NMR View. ResearchGate. Available at: [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. Available at: [Link]

  • In Sample pH Measurement by 31P Phosphate NMR. ChemRxiv. Available at: [Link]

  • Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice. bioRxiv. Available at: [Link]

  • Characterizing Phosphorus in Environmental and Agricultural Samples by 31P Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available at: [Link]

  • Analyzes of alkyl phosphonate mixtures. JEOL Ltd. Available at: [Link]

  • 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosphatases. PubMed. Available at: [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. MDPI. Available at: [Link]

  • 31 Phosphorus NMR. University of Ottawa. Available at: [Link]

  • Tris(trimethylsilyl) Phosphite (TMSPi) and Triethyl Phosphite (TEPi) as Electrolyte Additives for Lithium Ion Batteries: Mechanistic Insights into Differences during LiNi 0.5 Mn 0.3 Co 0.2 O 2 -Graphite Full Cell Cycling. ResearchGate. Available at: [Link]

  • Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. Lookchem. Available at: [Link]

  • One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Semantic Scholar. Available at: [Link]

  • Complexes of hydrophilic triphenylphosphines modified with gem- bis(phosphonate) moiety. An unusual simultaneous cis and trans a. Semantic Scholar. Available at: [Link]

  • Coupling constant in 1H NMR with phosphorus. Chemistry Stack Exchange. Available at: [Link]

  • 31 P solid-state NMR spectra of crystalline phosphoric acid and their relation to the structure of urea phosphate. RSC Publishing. Available at: [Link]

  • Phosphorous acid - Optional[31P NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 31P and 1H NMR spectra of the precursor and final product for propyl N,N-tetramethyl-bis(phosphonate). ResearchGate. Available at: [Link]

Sources

A Researcher's Guide to the 29Si NMR Characterization of Bis(trimethylsilyl) phosphite

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of reagents is paramount. Bis(trimethylsilyl) phosphite, a versatile silylating agent and intermediate in organophosphorus chemistry, is no exception. Among the suite of analytical techniques available, 29Si Nuclear Magnetic Resonance (NMR) spectroscopy offers a direct and sensitive window into the silicon environment of this molecule. This guide provides an in-depth comparison of the 29Si NMR characteristics of Bis(trimethylsilyl) phosphite with relevant alternatives, supported by experimental data and protocols to ensure scientific integrity.

The Silicon Probe: Understanding the 29Si Nucleus in Silyl Phosphites

The 29Si nucleus, with a natural abundance of only 4.7% and a negative gyromagnetic ratio, presents inherent challenges in NMR spectroscopy, primarily concerning sensitivity.[1][2] However, modern NMR spectrometers and techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can effectively overcome these limitations, providing high-quality spectra.[1][2]

The chemical shift (δ) in 29Si NMR is highly sensitive to the electronic environment around the silicon atom.[3][4] For trimethylsilyl (TMS) groups, the nature of the atom to which the TMS moiety is attached significantly influences the observed chemical shift. This sensitivity makes 29Si NMR a powerful tool for confirming the successful formation of silyl esters and for differentiating between various silylated species.

A key diagnostic feature in the 29Si NMR spectrum of silyl phosphites is the through-bond scalar coupling between the 29Si and 31P nuclei. This coupling, denoted as nJ(Si,P), where 'n' is the number of bonds separating the nuclei, provides unambiguous evidence of the Si-O-P linkage. For Bis(trimethylsilyl) phosphite, the two-bond coupling (2J(Si,P)) is particularly informative.

Spectral Signature of Bis(trimethylsilyl) phosphite

The 29Si NMR spectrum of Bis(trimethylsilyl) phosphite, which exists in equilibrium with its tautomer bis(trimethylsiloxy)phosphine, is characterized by a distinct resonance and a specific coupling pattern.

Key 29Si NMR Parameters for Bis(trimethylsilyl) phosphite:

ParameterValueDescription
Chemical Shift (δ) ~19-21 ppmThe resonance appears in a region typical for silicon atoms bonded to two oxygen atoms.
Coupling Constant (2J(Si,P)) ~10-12 HzThis two-bond coupling to the phosphorus nucleus results in a characteristic doublet.

The observation of a doublet in the 29Si NMR spectrum is a definitive confirmation of the P-O-Si connectivity. The magnitude of the 2J(Si,P) coupling constant can provide insights into the geometry and electronic structure of the Si-O-P bond.

Comparative Analysis: Bis(trimethylsilyl) phosphite vs. Alternatives

To appreciate the unique spectral features of Bis(trimethylsilyl) phosphite, a comparison with related silyl-phosphorus compounds is essential.

Table 1: Comparison of 29Si NMR Data for Silyl-Phosphorus Compounds

CompoundStructure29Si Chemical Shift (δ, ppm)2J(Si,P) Coupling Constant (Hz)
Bis(trimethylsilyl) phosphite [(CH₃)₃SiO]₂PH~19-21~10-12
Tris(trimethylsilyl) phosphite[(CH₃)₃SiO]₃P~17-19~15-17
Bis(trimethylsilyl) phosphate[(CH₃)₃SiO]₂P(O)H~9-11Not applicable

Analysis of the Comparison:

  • Chemical Shift Trends: The 29Si chemical shift moves upfield (to lower ppm values) as the number of electron-donating trimethylsiloxy groups increases from the bis- to the tris-substituted phosphite. The oxidation state of the phosphorus also plays a crucial role; the pentavalent phosphorus in the phosphate derivative leads to a significant upfield shift compared to the trivalent phosphites.

  • Coupling Constants: The 2J(Si,P) coupling constant is a valuable parameter for distinguishing between different silyl phosphites. The slightly larger coupling constant in Tris(trimethylsilyl) phosphite compared to the bis-analogue reflects the change in the electronic environment around the phosphorus atom.

This comparative data underscores the diagnostic power of 29Si NMR in identifying and differentiating silyl-phosphorus compounds.

Experimental Protocol for 29Si NMR Characterization

Acquiring high-quality 29Si NMR spectra requires careful attention to experimental parameters. The following is a generalized protocol that can be adapted for most modern NMR spectrometers.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the silyl phosphite compound.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Bis(trimethylsilyl) phosphite is sensitive to moisture, so ensure the solvent is anhydrous.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup:

    • Tune and match the 29Si probehead according to the manufacturer's instructions.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is often sufficient. For enhanced sensitivity, especially for dilute samples, consider using a polarization transfer sequence like DEPT or INEPT.

    • Acquisition Time (at): Set to at least 2-3 seconds to ensure adequate resolution.

    • Relaxation Delay (d1): Due to the potentially long spin-lattice relaxation times (T₁) of 29Si, a relaxation delay of 10-30 seconds is recommended for quantitative measurements. For routine characterization, a shorter delay of 5-10 seconds may be adequate. The use of a relaxation agent like Cr(acac)₃ can significantly shorten T₁ values.

    • Number of Scans (ns): This will depend on the sample concentration. For a moderately concentrated sample, 128 to 512 scans should provide a good signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of at least 200 ppm, centered around 0 ppm, is a good starting point to ensure all silicon signals are captured.

  • Data Processing:

    • Apply a line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to an internal or external standard, typically tetramethylsilane (TMS) at 0.0 ppm.

Logical Workflow for 29Si NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve Sample in Anhydrous Deuterated Solvent Tube Transfer to NMR Tube Prep->Tube Tune Tune & Match Probe Prep->Tune Lock Lock & Shim Tune->Lock Acquire Acquire 29Si Spectrum (with Proton Decoupling) Lock->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to TMS Process->Reference Analyze Analyze Chemical Shift (δ) & Coupling Constant (J) Reference->Analyze Compare Compare with Literature/Reference Data Analyze->Compare

Caption: Workflow for 29Si NMR characterization of silyl phosphites.

Conclusion

29Si NMR spectroscopy is an indispensable tool for the unambiguous characterization of Bis(trimethylsilyl) phosphite and related compounds. The distinct chemical shift and the presence of a clear 2J(Si,P) coupling provide a definitive spectral fingerprint. By comparing these parameters with those of relevant alternatives, researchers can confidently verify the identity and purity of their materials, ensuring the reliability and reproducibility of their synthetic and developmental work. The detailed experimental protocol provided herein serves as a robust starting point for obtaining high-quality data, further solidifying the role of 29Si NMR in modern chemical research.

References

  • University of Ottawa. (29Si) Silicon NMR. Retrieved from [Link]

  • Pascal-Man, I. 29Si NMR Some Practical Aspects. Retrieved from [Link]

  • Heine, T., et al. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters, 357(1-2), 1-7.
  • IMSERC. NMR Periodic Table: Silicon NMR. Retrieved from [Link]

  • PubChem. Bis(trimethylsilyl)phosphite. Retrieved from [Link]

  • Harris, R. K., & Kimber, B. J. (1975). 29Si nuclear magnetic resonance studies of some oligo- and polymeric siloxanes. Applied Spectroscopy Reviews, 10(1), 117-192.
  • Marsmann, H. (1981). 29Si-NMR Spectroscopic Results. In: NMR Basic Principles and Progress. Springer, Berlin, Heidelberg.
  • Anasazi Instruments. Multinuclear NMR: Silicon-29. Retrieved from [Link]

  • Williams, E. A. (1983). Recent advances in silicon-29 NMR spectroscopy. Annual Reports on NMR Spectroscopy, 15, 235-289.
  • Gerstein, B. C., & Dybowski, C. R. (1985). Transient Techniques in NMR of Solids: An Introduction to Theory and Practice. Academic Press.
  • Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Kalinowski, H.-O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Ebsworth, E. A. V. (1987). Steam, Its Generation and Use. In: Spectroscopic Properties of Inorganic and Organometallic Compounds (Vol. 20). Royal Society of Chemistry.
  • Maciel, G. E. (1996). Nuclear Magnetic Resonance in Modern Technology. In: Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to Purity Assay Methods for Bis(trimethylsilyl) phosphite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Bis(trimethylsilyl) phosphite and the Imperative of Purity

Bis(trimethylsilyl) phosphite, a versatile reagent in organic synthesis, finds critical applications in the formation of phosphonates and other organophosphorus compounds. Its reactivity, however, is intrinsically linked to its purity. The presence of impurities, such as the corresponding phosphate, partially hydrolyzed species, or residual starting materials, can significantly impact reaction yields, introduce unwanted byproducts, and compromise the integrity of downstream applications, particularly in the highly regulated fields of pharmaceutical and materials science. This guide provides a comparative analysis of the primary analytical techniques employed for the purity assessment of Bis(trimethylsilyl) phosphite, offering researchers, scientists, and drug development professionals the insights necessary to select the most appropriate method for their specific needs.

Comparative Analysis of Purity Assay Methods

The selection of an appropriate purity assay method for Bis(trimethylsilyl) phosphite is a critical decision that hinges on the specific requirements of the analysis, including the need for structural confirmation, quantitative accuracy, and throughput. Here, we compare the most prevalent techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), and Titrimetric Analysis.

Method Principle Strengths Limitations Typical Application
³¹P NMR Spectroscopy Measures the magnetic properties of the ³¹P nucleus, providing information about its chemical environment.Provides unambiguous structural confirmation. Can identify and quantify phosphorus-containing impurities. Relatively fast for qualitative analysis.Requires specialized equipment and expertise. Quantitative accuracy depends on proper experimental setup (e.g., relaxation delays).Definitive identification, structural elucidation of impurities, and primary quantification.
¹H NMR Spectroscopy Measures the magnetic properties of proton nuclei.Provides information on the trimethylsilyl groups and can detect proton-containing impurities. Quantitative NMR (qNMR) can be highly accurate.The ³¹P nucleus can couple to protons, potentially complicating the spectrum. Signal overlap can occur.Quantification of the main component and detection of non-phosphorus impurities.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.High separation efficiency for volatile impurities. High sensitivity with appropriate detectors (e.g., FID). Established method in industrial quality control.[1]Requires the compound to be thermally stable and volatile. May require derivatization for non-volatile impurities. Does not provide structural information directly.Routine quality control, quantification of volatile impurities, and purity assessment against a reference standard.
Titration Chemical reaction with a standardized solution to determine the concentration of the analyte.Cost-effective and does not require sophisticated instrumentation. Can be highly accurate and precise.Non-specific to Bis(trimethylsilyl) phosphite; will quantify total phosphite content. Susceptible to interference from other reducing or oxidizing agents.Determination of total phosphite content; less suitable for specific purity assessment in the presence of other phosphite species.

In-Depth Methodological Review and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation and Quantification

NMR spectroscopy, particularly ³¹P and ¹H NMR, stands as the most powerful technique for the comprehensive analysis of Bis(trimethylsilyl) phosphite. Its ability to provide detailed structural information makes it invaluable for identifying not only the main component but also phosphorus-containing impurities.

A. ³¹P NMR Spectroscopy

Causality Behind Experimental Choices: The phosphorus-31 nucleus is ideal for NMR analysis due to its 100% natural abundance and spin of ½, resulting in sharp signals and relatively simple spectra.[2] The chemical shift of the phosphorus atom in Bis(trimethylsilyl) phosphite is highly sensitive to its oxidation state and coordination environment. This allows for clear differentiation from its common impurity, Bis(trimethylsilyl) phosphate.

Experimental Workflow: ³¹P NMR for Purity Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Accurately weigh ~20-30 mg of Bis(trimethylsilyl) phosphite prep2 Dissolve in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube prep1->prep2 prep3 Add a known amount of an internal standard for quantification (optional) prep2->prep3 acq1 Insert the sample into the NMR spectrometer prep3->acq1 acq2 Acquire a proton-decoupled ³¹P NMR spectrum acq1->acq2 acq3 Ensure a sufficient relaxation delay (D1) for quantitative accuracy acq2->acq3 proc1 Apply Fourier transform and phase correction acq3->proc1 proc2 Integrate the signals corresponding to Bis(trimethylsilyl) phosphite and any impurities proc1->proc2 proc3 Calculate purity based on the relative integrals proc2->proc3 G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis prep1 Prepare a dilute solution of Bis(trimethylsilyl) phosphite in a volatile organic solvent (e.g., hexane or toluene) prep2 Use a concentration of ~1 mg/mL prep1->prep2 gc1 Inject a small volume (e.g., 1 µL) into the GC inlet prep2->gc1 gc2 Separate components on a suitable capillary column (e.g., non-polar or mid-polar) gc1->gc2 gc3 Detect the eluted components using a Flame Ionization Detector (FID) gc2->gc3 an1 Integrate the peak areas of all components in the chromatogram gc3->an1 an2 Calculate purity using the area percent method an1->an2

Sources

Spectral Identification of Bis(trimethylsilyl) Phosphonate Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antiviral nucleotide analogues and bisphosphonate drugs, bis(trimethylsilyl) phosphonates (BTMS-P) often appear as critical process impurities. These species typically arise as intermediates during the McKenna dealkylation of phosphonate esters or as artifacts during silylation protocols for Gas Chromatography (GC).

Their identification presents a unique paradox: they are chemically distinct but hydrolytically unstable, rapidly reverting to their parent phosphonic acids upon exposure to atmospheric moisture. This guide compares the two primary spectral identification methods—


P NMR  and GC-MS —providing a definitive protocol for distinguishing native BTMS-P impurities from analytical artifacts.
Chemical Context & Stability

The formation of BTMS-P is most commonly associated with the cleavage of dialkyl phosphonates using bromotrimethylsilane (TMSBr). While efficient, incomplete downstream hydrolysis leaves residual silylated species.

The Hydrolysis Trap:



Reaction Half-life:

seconds in aqueous media. Implication: Standard Reversed-Phase LC-MS (aqueous mobile phase) will fail to detect BTMS-P, identifying only the free acid.
Diagram 1: The Formation and Degradation Cycle

BTMS_Pathway Substrate Dialkyl Phosphonate (Precursor) Intermediate Bis(TMS) Phosphonate (The Impurity) Substrate->Intermediate Silylation Reagent + TMSBr (McKenna Reaction) Reagent->Intermediate Product Phosphonic Acid (Final Drug Substance) Intermediate->Product Hydrolysis Hydrolysis + H2O (Moisture/Quench) Hydrolysis->Product

Caption: Chemical pathway showing the transient nature of Bis(TMS) phosphonate intermediates.

Comparative Analysis: P NMR vs. GC-MS

The choice of method depends on whether you need to prove the presence of the impurity in a bulk solid (NMR) or achieve high sensitivity in a complex mixture (GC-MS).

Method A:

P NMR (The Structural Gold Standard)

Nuclear Magnetic Resonance (NMR) is the only method capable of analyzing the sample in its "native" state without thermal stress or derivatization, provided strictly anhydrous solvents are used.

  • Mechanism: Phosphorus-31 is 100% naturally abundant.[1] The substitution of an alkyl group or proton with a Trimethylsilyl (TMS) group causes a distinct shift in electron density around the phosphorus nucleus.

  • Key Differentiator: The "Water Titration" Test. A BTMS-P peak will disappear and be replaced by a new peak (free acid) upon adding

    
    .
    
Method B: GC-MS (The Sensitivity Gold Standard)

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior detection limits but carries a high risk of false positives if silylation reagents (e.g., BSTFA) are used during sample prep.

  • Mechanism: Electron Ionization (EI) shatters the weak Si-O and P-C bonds, creating characteristic silicon-containing fragments.

  • Key Differentiator: The M-15 and m/z 73 ions.[2]

  • Warning: To detect native BTMS-P impurities, you must inject the sample without adding derivatization reagents. If you add BSTFA, you cannot distinguish between the impurity and the free acid (which will be silylated in situ).

Spectral Data Comparison

The following table summarizes the diagnostic signals for a generic alkyl phosphonate (R-PO


R'

).
Feature

P NMR (

)
GC-MS (EI, 70eV)
Primary Signal Single resonance (

)
Total Ion Chromatogram (TIC) Peak
Diagnostic Shift/Ion

0 – 25 ppm (typically deshielded +5-15 ppm vs. free acid)
m/z 73

(Base Peak)
Secondary Signal Coupling to

Si satellites (rarely seen without high conc.)
M-15

(High Abundance)
Confirmatory Test Hydrolysis Shift: Add

. Peak moves upfield to free acid position.
m/z 147

(Rearrangement)
Detection Limit ~0.1 - 0.5 % w/w< 0.01 % w/w
Sample State Liquid (Strictly Anhydrous)Volatile Liquid/Gas

Expert Insight: In


P NMR, the chemical shift of silyl esters is highly sensitive to concentration and solvent. Do not rely on absolute ppm values alone. You must perform a spike-and-recovery or hydrolysis experiment to confirm identity.
Detailed Experimental Protocols
Protocol A: The "Self-Validating" NMR Workflow

Objective: Confirm presence of BTMS-P without hydrolysis artifacts.

  • Preparation: Dry an NMR tube in an oven at 110°C for 1 hour. Flush with Argon.

  • Solvent: Use

    
     stored over 4Å molecular sieves. Do not  use standard DMSO-
    
    
    
    (often hygroscopic).
  • Acquisition (Dry): Dissolve ~20 mg of sample under inert atmosphere. Acquire

    
    P spectrum (256 scans).
    
    • Observation: Note the peak at

      
       (e.g., 18.5 ppm).
      
  • Validation (Wet): Add 50

    
    L of 
    
    
    
    directly to the tube. Shake vigorously.
  • Acquisition (Hydrolyzed): Acquire spectrum immediately.

    • Result: Peak at

      
       should vanish. A new peak at 
      
      
      
      (e.g., 24.0 ppm, Free Acid) should appear.
    • Conclusion: If

      
       persists, it is a stable dialkyl ester, not the silyl impurity.
      
Protocol B: The "Artifact-Free" GC-MS Workflow

Objective: Detect native BTMS-P impurities without generating false positives from free acids.

  • System Prep: Ensure the GC inlet liner is clean and deactivated (silanized) to prevent catalytic hydrolysis.

  • Sample Prep: Dissolve sample in anhydrous Toluene or Hexane .

    • Crucial Step:DO NOT add BSTFA, MSTFA, or any silylating agent.

  • Injection: Splitless injection at 250°C.

  • Analysis:

    • If a peak appears with m/z 73 and M-15 , it is the native impurity.

    • Free phosphonic acids are non-volatile and will not elute (or will show as broad tailing peaks) without derivatization.

Decision Logic for Method Selection

Use the following workflow to select the appropriate analytical technique based on your sample's constraints.

Diagram 2: Analytical Workflow Decision Tree

Method_Selection Start Start: Suspected BTMS-P Impurity Is_Purity_High Is Sample Purity > 90%? Start->Is_Purity_High NMR_Path Use 31P NMR (Anhydrous) Is_Purity_High->NMR_Path Yes GC_Path Use GC-MS (EI) Is_Purity_High->GC_Path No (Trace Analysis) Validation Perform D2O Hydrolysis Test NMR_Path->Validation Deriv_Check Add Silylating Agent? GC_Path->Deriv_Check False_Pos STOP: False Positive Risk (Converts Acid to BTMS-P) Deriv_Check->False_Pos Yes True_Result Inject in Toluene Only (Detects Native Impurity) Deriv_Check->True_Result No

Caption: Decision matrix for selecting the correct spectral method and avoiding analytical artifacts.

References
  • McKenna, C. E., et al. (1977).[3] "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (20), 739. Link

  • Kummer, D., & Seshadri, T. (1977). "Trimethylsilyl esters of phosphonic acids: Synthesis and spectroscopic characterization." Zeitschrift für anorganische und allgemeine Chemie, 432(1), 147-156. Link

  • Littlejohn, D. P., et al. (2019). "Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives." Mass Spectrometry Reviews, 39(1-2), 105-211.[4] Link

  • Vouros, P., & Harvey, D. J. (2020). "Fragmentation of the [M – 15]+ ion from the TMS derivative of phosphonates." Journal of Mass Spectrometry. Link

  • Reich, H. J. (2024). "31P NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. Link

Sources

Safety Operating Guide

Standard Operating Procedure: Bis(trimethylsilyl) Phosphite Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide immediate, actionable intelligence for the safe handling and disposal of Bis(trimethylsilyl) phosphite (BTSP). It prioritizes safety through understanding the chemical mechanism of hydrolysis and oxidation.

Executive Summary & Chemical Identity

Bis(trimethylsilyl) phosphite (BTSP) is a highly reactive silylating and hydrophosphinylation reagent. Unlike standard organic solvents, BTSP presents a dual hazard: energetic hydrolysis and latent reducing potential .

  • Primary Risk: Rapid hydrolysis upon contact with moisture releases heat, Hexamethyldisiloxane (HMDS) , and Phosphorous Acid (

    
    ) .
    
  • Secondary Risk: The hydrolysis product, Phosphorous Acid, can disproportionate at elevated temperatures (>200°C) to release Phosphine (

    
    ) , a distinct pyrophoric and toxic gas.
    
  • Operational Goal: The disposal procedure must prevent thermal runaway to negate the risk of phosphine generation.

Chemical Profile
ParameterData
Chemical Name Bis(trimethylsilyl) phosphite
Synonyms Bis(trimethylsilyl) hydrogen phosphite; BTSP
CAS Number 3230-06-2 (often associated with tautomers/analogs; verify specific lot)
Formula

/

Appearance Colorless liquid
Flash Point ~113°C (estimated based on Tris-analog)
Reactivity Water-reactive, Air-sensitive (slow oxidation)

Hazard Mechanism & Control Strategy

To dispose of BTSP safely, you must understand the reaction pathways. We utilize a Stepwise Solvolysis approach rather than direct aqueous quenching.

The Hydrolysis Pathway (The Danger Zone)

Direct addition of water to BTSP causes an immediate, violent exotherm:



(The trimethylsilanol subsequently dimerizes to HMDS).

The Control Strategy:

  • Dilution: Use an inert solvent (Toluene or Hexane) as a heat sink.

  • Solvolysis: Use a secondary alcohol (Isopropanol) instead of water. The reaction with alcohol is slower and less exothermic than with water.

  • Oxidation (Optional but Recommended): For large quantities, oxidizing the resulting P(III) species to P(V) phosphate eliminates reducing hazards.

Pre-Operational Safety Requirements

Engineering Controls
  • Fume Hood: Mandatory.[1] All operations must be conducted in a certified chemical fume hood with the sash at the lowest working position.

  • Inert Gas: Nitrogen or Argon manifold required for the initial quenching steps.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hands (Primary) Silver Shield / Laminate Silylating agents permeate standard nitrile rapidly.
Hands (Secondary) Nitrile (double gloved)For dexterity over the laminate gloves.
Eyes Chemical Goggles + Face ShieldRisk of splash and projectile glass in runaway events.
Body Flame-Resistant Lab CoatStandard protection against solvent fires.

Disposal Protocol: The "Quench & Neutralize" System

This protocol is designed as a self-validating system . You must observe specific visual or thermal cues before proceeding to the next step.

Phase 1: Preparation & Dilution
  • Cooling: Place the reaction vessel or waste container containing BTSP into an ice/water bath. Allow it to cool to <10°C.

  • Inerting: Flush the headspace with Nitrogen/Argon to prevent atmospheric moisture from triggering uncontrolled hydrolysis.

  • The Heat Sink: Add an inert solvent (Toluene or Hexane) equal to 3x the volume of the BTSP.

    • Why? This increases the thermal mass, absorbing the heat generated during the quench.

Phase 2: Controlled Solvolysis (The "Soft" Quench)
  • Reagent: Use Isopropanol (IPA) or tert-Butanol .

  • Addition: Add the alcohol dropwise via an addition funnel or syringe.

    • Rate: 1 drop per second. Monitor temperature; do not exceed 20°C.

    • Stoichiometry: Add a 20% molar excess relative to the silyl groups.

  • Observation: You may see slight fuming or refluxing of the solvent. This is normal.

  • Validation: Stir for 20 minutes. The absence of vigorous bubbling upon adding a large squirt of alcohol indicates the silyl groups are neutralized.

Phase 3: Hydrolysis & Neutralization
  • Reagent: Water (distilled).

  • Addition: Slowly add water to the mixture.

    • Note: The mixture will likely separate into two phases: an organic layer (Solvent + HMDS) and an aqueous layer (Phosphorous acid/Alcohol).

  • Neutralization: Slowly add Saturated Sodium Bicarbonate (

    
    )  solution.
    
    • Caution: This will generate

      
       gas. Add slowly to prevent foam-over.
      
    • Endpoint: Test the aqueous layer with pH paper. Aim for pH 6–8.

Phase 4: Waste Segregation
  • Separation: Pour the mixture into a separatory funnel.

  • Organic Layer: Contains Toluene/Hexane and Hexamethyldisiloxane.

    • Disposal:Non-Halogenated Organic Solvent Waste .

  • Aqueous Layer: Contains Sodium Phosphite/Phosphate salts.

    • Disposal:Aqueous Waste (Toxic/Corrosive) . Note: Label clearly as containing P(III) compounds.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic for the disposal process.

BTSP_Disposal Start Start: BTSP Waste Identification ScaleCheck Assess Scale Start->ScaleCheck SmallScale Small Scale (<10 mL) Syringe/Vial ScaleCheck->SmallScale LargeScale Large Scale (>10 mL) Flask/Reaction ScaleCheck->LargeScale Prep Cool (0°C) & Dilute (3x Vol Toluene) SmallScale->Prep LargeScale->Prep QuenchIPA Add Isopropanol (Dropwise) Monitor Temp < 20°C Prep->QuenchIPA Inert Atmosphere QuenchWater Add Water (Slowly) Complete Hydrolysis QuenchIPA->QuenchWater After 20 min stir Neutralize Neutralize with NaHCO3 Target pH 7 QuenchWater->Neutralize PhaseSep Phase Separation Neutralize->PhaseSep OrgWaste Organic Layer (Top) (HMDS + Toluene) -> Solvent Waste PhaseSep->OrgWaste AqWaste Aqueous Layer (Bottom) (Phosphites) -> Aqueous Waste PhaseSep->AqWaste

Figure 1: Decision matrix and workflow for the controlled quenching and phase separation of Bis(trimethylsilyl) phosphite.

Emergency Contingencies

Accidental Spills
  • Evacuate: Clear the immediate area.

  • Isolate: Do NOT use water.[1][2] Water will spread the contamination and generate heat/fumes.

  • Absorb: Use a dry, inert absorbent (Vermiculite or Dry Sand).

  • Decontaminate: Once absorbed, scoop into a waste pail. Treat the absorbent in the pail using the Isopropanol Quench method described above (in a fume hood) before sealing.

Fire
  • Extinguishing Media: Dry Chemical,

    
    , or Dry Sand.
    
  • Do Not Use: Water jet.

  • Combustion Products: Burning BTSP produces Silica dust (

    
    ), Phosphorus Oxides (
    
    
    
    ), and potentially Phosphine (
    
    
    ) in oxygen-starved zones. Wear SCBA.

References

  • Gelest, Inc. (2015).[3] Safety Data Sheet: Tris(trimethylsilyl)phosphite. Retrieved from (Note: Bis-analog shares core hazard profile).

  • National Institutes of Health (PubChem). (2025). Bis(trimethylsilyl)phosphite Compound Summary. Retrieved from .

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Pyrophoric & Water Reactive Compounds. Retrieved from .

  • University of Pennsylvania EHRS. (2024). SOP: Water-Reactive Chemicals. Retrieved from .

  • Van Der Heide, T. (2014). A Remarkable Catalyst-Free Photochemical Alkene Hydrophosphination with Bis(trimethylsilyl)phosphonite. PMC. Retrieved from .

Sources

Personal Protective Equipment & Handling Guide: Bis(trimethylsilyl) phosphite

[1]

Executive Summary

Bis(trimethylsilyl) phosphite (BTSP) is a specialized organophosphorus reagent widely used in the synthesis of phosphonates via silyl-Arbuzov reactions. Unlike standard organic solvents, BTSP presents a dual hazard profile: it is flammable (Flash Point: 58°C) and highly moisture-sensitive .[1] Upon contact with ambient humidity, it undergoes rapid hydrolysis, liberating heat, trimethylsilanol, and phosphorous acid.

This guide moves beyond generic safety advice, providing a field-validated protocol for researchers who require high-fidelity inert handling techniques to maintain reagent integrity and ensure operator safety.

Chemical Profile & Hazard Identification

ParameterDataCritical Implication
Chemical Name Bis(trimethylsilyl) phosphiteAlso known as BTSP or Phosphorous acid bis(trimethylsilyl) ester
CAS Number 3663-52-3 Distinct from Tris(trimethylsilyl) phosphite (CAS 1795-31-9)
Boiling Point 77–79 °C (at 11 mmHg)Volatile under high vacuum; trap protection required.[1][2]
Flash Point 58 °C (Closed Cup)Flammable Liquid. Ground all glassware.[1]
Density 0.968 g/mLDenser than many ethereal solvents; affects phase separation.[1]
Reactivity Water ReactiveHydrolyzes to H₃PO₃ + Trimethylsilanol (TMSOH).[1]
Mechanism of Hazard: Hydrolysis

Understanding the degradation pathway is essential for safety. BTSP possesses reactive P-O-Si bonds.[1][2] In the presence of water (even atmospheric moisture), the silyl groups are cleaved.

HydrolysisBTSPBis(trimethylsilyl) phosphite(Reactive)IntermediateHydrolysisIntermediateBTSP->Intermediate+ H₂OH2OH₂O(Moisture)H2O->IntermediateProductsPhosphorous Acid (H₃PO₃)+ Trimethylsilanol (TMSOH)Intermediate->ProductsExothermicDecomposition

Figure 1: Hydrolysis pathway of Bis(trimethylsilyl) phosphite.[1] The reaction is exothermic and degrades the reagent's synthetic utility immediately.[1]

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The flammability and potential for acid generation upon hydrolysis dictate a higher level of protection.

PPE CategoryRequirementTechnical Justification
Hand Protection Double-gloving required.Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Butyl RubberSilyl phosphites can permeate standard nitrile over time.[1] Double gloving provides a sacrificial outer layer and immediate visual indication of breaches.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1)+ Face Shield (for >50mL transfers)Standard safety glasses do not seal against vapors or splashes.[1] Hydrolysis products (acidic) are damaging to corneal tissue.
Body Flame-Resistant (FR) Lab Coat (Nomex or chemically treated cotton)Flash point of 58°C places this in the flammable range.[1] Synthetic fabrics (polyester) must be avoided to prevent melting into skin during a fire.
Respiratory Fume Hood (Face velocity 80-100 fpm)Inhalation of vapors can cause respiratory irritation (H335).[1] Work must be performed within a hood or glovebox.

Operational Handling Protocol

A. The "Inert Chain of Custody"

The integrity of BTSP relies on maintaining an unbroken chain of inert atmosphere. You must choose between Schlenk Line or Glovebox handling based on the volume and precision required.[1]

HandlingLogicStartStart: Handling BTSPVolCheckVolume / Precision?Start->VolCheckSmallVol< 10 mL orStoichiometric CriticalityVolCheck->SmallVolHigh PrecisionLargeVol> 10 mL orBulk TransferVolCheck->LargeVolBulkGloveboxGLOVEBOX(Argon/N2)SmallVol->GloveboxPreferredSchlenkSCHLENK LINE(Cannula/Syringe)LargeVol->SchlenkStandardSyringeGas-Tight Syringe(PTFE Tipped)Glovebox->SyringeWeigh inside boxCannulaDouble-Tipped Needle(Stainless Steel)Schlenk->CannulaPositive Pressure Transfer

Figure 2: Decision logic for selecting the appropriate handling method based on experimental scale.

B. Syringe Transfer Protocol (Schlenk Line)

Use this method for transfers < 20 mL outside a glovebox.[1]

  • Preparation:

    • Flame-dry all glassware and cool under vacuum.[1] Backfill with dry Nitrogen or Argon.

    • Secure the BTSP reagent bottle with a clamp.[1] Ensure the septum is not cored.[1]

  • Pressure Equalization:

    • Insert a generic N₂ line needle into the reagent bottle septum to provide positive pressure.

    • Expert Tip: Do not bubble gas through the liquid; keep the needle in the headspace to avoid solvent evaporation.[1]

  • The Draw:

    • Purge a gas-tight syringe (with a Luer-lock tip) with inert gas 3 times.[1]

    • Insert the needle through the septum, draw the required volume, and invert the syringe to expel bubbles back into the bottle.[1]

  • The Transfer:

    • Withdraw the needle and immediately pierce the septum of your reaction vessel.

    • Dispense slowly. The reagent is viscous (density ~0.97); rapid ejection can cause splashing or back-pressure.[1]

C. Synthesis Note (In-Situ Generation)

Because commercially available BTSP can degrade, many senior chemists prefer in-situ generation .[1]

  • Reaction: Phosphorous acid (H₃PO₃) + 2 equivalents of N,O-Bis(trimethylsilyl)acetamide (BSA) or Chlorotrimethylsilane (TMSCl) with base.

  • Safety Note: This reaction generates byproducts (Acetamide or HCl salts).[1] If using TMSCl, ensure adequate venting of HCl gas through a scrubber [1, 3].

Emergency Procedures

ScenarioImmediate Action
Skin Contact Do NOT use water initially if significant quantity. Wipe off excess liquid with a dry cloth/absorbent pad first, then wash with soap and copious water for 15 mins.[1] Water hydrolysis generates heat and acid on the skin.
Eye Contact Flush immediately with eyewash station for 15 minutes.[1] Hold eyelids open. Seek medical attention immediately (potential for acidic burns).
Spill (< 50 mL) 1. Evacuate immediate area.2. Cover with dry sand, vermiculite, or active carbon.3.[1] Do NOT use water or wet mop (generates fumes).4. Sweep into a container and seal.
Fire Class B Extinguisher (Dry Chemical, CO₂).Do NOT use water jet.[1] Water will spread the fire and accelerate hydrolysis, feeding the reaction.

Waste Disposal

Never pour BTSP directly into a drain or aqueous waste container.

  • Quenching: Dilute the waste BTSP in a non-reactive solvent (e.g., toluene).

  • Hydrolysis: Slowly add isopropanol or ethanol to consume the silyl groups in a controlled manner.

  • Neutralization: Once off-gassing ceases, add water carefully, then neutralize with dilute sodium bicarbonate.[1]

  • Disposal: Dispose of the resulting mixture as organic solvent waste containing phosphates/silicones.[1]

References

  • LookChem. Bis(trimethylsilyl) phosphite - Safety Data Sheet (SDS) & Properties (CAS 3663-52-3).[1] Available at: [Link]

  • Gelest, Inc. Organosilicon Compounds: Handling and Safety.[1] (General reference for reactive silyl esters). Available at: [Link]

  • National Institutes of Health (NIH). Improvements and Variations of the Michaelis–Arbuzov Reaction (Use of Silyl Phosphites).[1] Available at: [Link]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.